6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one
Description
Properties
IUPAC Name |
6-chloro-2,3,4,9-tetrahydrocarbazol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-7-4-5-10-9(6-7)8-2-1-3-11(15)12(8)14-10/h4-6,14H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQOGOYIOUCDPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)NC3=C2C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346519 | |
| Record name | 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14192-67-7 | |
| Record name | 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Elucidation of the Molecular Structure of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one, a heterocyclic compound of interest in medicinal chemistry. This document details the spectroscopic data, experimental protocols for its synthesis and analysis, and visual representations of its synthetic pathway and potential biological signaling interactions.
Molecular Structure and Properties
This compound is a tricyclic compound featuring a carbazole core structure with a chlorine substituent on the aromatic ring and a ketone functional group on the saturated cyclohexanone moiety.
| Property | Value |
| Molecular Formula | C₁₂H₁₀ClNO |
| Molecular Weight | 219.67 g/mol |
| IUPAC Name | This compound |
| CAS Number | 14192-67-7 |
Spectroscopic Data for Structure Elucidation
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The following table summarizes the expected chemical shifts (δ) for the protons of this compound, estimated from data for structurally similar compounds such as 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide.
Table 1: Predicted ¹H NMR Chemical Shifts (400 MHz, DMSO-d₆)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-H (Indole) | ~11.0 | Singlet (broad) | 1H |
| Aromatic H | ~7.5 | Doublet | 1H |
| Aromatic H | ~7.3 | Doublet of doublets | 1H |
| Aromatic H | ~7.1 | Doublet | 1H |
| -CH₂- (Position 2) | ~2.8 | Triplet | 2H |
| -CH₂- (Position 4) | ~2.6 | Triplet | 2H |
| -CH₂- (Position 3) | ~2.1 | Multiplet | 2H |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Ketone) | ~195 |
| Aromatic C-Cl | ~128 |
| Aromatic C-N | ~138 |
| Aromatic C-H | ~122, ~120, ~112 |
| Aromatic Quaternary C | ~135, ~125 |
| -CH₂- (Position 2) | ~38 |
| -CH₂- (Position 4) | ~25 |
| -CH₂- (Position 3) | ~22 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Table 3: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Indole) | 3300-3500 | Medium, Sharp |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C-H Stretch (Aliphatic) | 2850-2960 | Medium |
| C=O Stretch (Ketone) | ~1680 | Strong |
| C=C Stretch (Aromatic) | 1450-1600 | Medium |
| C-N Stretch | 1200-1350 | Medium |
| C-Cl Stretch | 700-800 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum would exhibit a molecular ion peak [M]⁺ at m/z 219 and an [M+2]⁺ peak at m/z 221 with an approximate intensity ratio of 3:1, which is characteristic of a compound containing one chlorine atom.
Experimental Protocols
Synthesis via Fischer Indole Synthesis
A common and effective method for the synthesis of tetrahydrocarbazole derivatives is the Fischer indole synthesis.[1][2]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1,3-cyclohexanedione and (4-chlorophenyl)hydrazine hydrochloride in a suitable solvent such as glacial acetic acid.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into ice-water to precipitate the crude product.
-
Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Spectroscopic Analysis
NMR Spectroscopy:
-
Prepare a sample by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
Process the spectra to obtain chemical shifts, coupling constants, and integration values.
IR Spectroscopy:
-
Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer to obtain the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
Visualizations
Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the elucidation of the structure of this compound using spectroscopic data.
SIRT1 Inhibition Signaling Pathway
Derivatives of this compound have been identified as inhibitors of Sirtuin 1 (SIRT1), a class III histone deacetylase involved in various cellular processes.[3][4] The following diagram depicts a simplified signaling pathway illustrating the role of SIRT1 and the effect of its inhibition.
References
Physical and chemical properties of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one
An In-depth Technical Guide to 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one
Introduction
This compound is a tricyclic organic compound belonging to the carbazole family.[1] Its structure incorporates a tetrahydrocarbazole core, which is a prominent motif in numerous natural products and pharmaceutically active molecules.[2] The presence of a chlorine atom at the 6-position and a ketone group at the 1-position makes it a versatile synthetic intermediate.[3][4] This compound serves as a crucial building block in the synthesis of various biologically active derivatives, including selective enzyme inhibitors and potential therapeutic agents for neurological and proliferative diseases.[3][5][6] This guide provides a comprehensive overview of its physical and chemical properties, synthesis protocols, and its role as a precursor to compounds with significant biological activities.
Physicochemical Properties
The physical and chemical characteristics of this compound and its parent compound, 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole, are summarized below. The data for the parent compound is included for comparative context.
Identifiers and Molecular Characteristics
| Property | This compound | Reference |
| IUPAC Name | This compound | [7] |
| CAS Number | 14192-67-7 | [7][8] |
| Molecular Formula | C₁₂H₁₀ClNO | [7] |
| Molecular Weight | 219.66 g/mol | [7] |
| Canonical SMILES | C1CC2=C(C(=O)C1)NC3=C2C=C(C=C3)Cl | [7] |
| LogP | 3.31 | [8] |
| Property | 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole (Parent Compound) | Reference |
| IUPAC Name | 6-chloro-2,3,4,9-tetrahydro-1H-carbazole | [1] |
| CAS Number | 36684-65-8 | [1][9][10] |
| Molecular Formula | C₁₂H₁₂ClN | [1][10] |
| Molecular Weight | 205.68 g/mol | [1][10] |
| Canonical SMILES | C1CCC2=C(C1)C3=C(N2)C=CC(=C3)Cl | [1] |
Physical Properties
Data for the parent compound, 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole, is more readily available and provides insight into the expected properties of the target ketone.
| Property | Value (for Parent Compound) | Reference |
| Appearance | White to light yellow crystalline powder | [1][10] |
| Melting Point | 145-148 °C | [1][10][11] |
| Boiling Point (Predicted) | 358.8 ± 37.0 °C at 760 mmHg | [1][11] |
| Density (Predicted) | ~1.28 g/cm³ | [1][11] |
| Solubility | Insoluble in water; soluble in dimethyl sulfoxide (DMSO) and ethanol; slightly soluble in methanol. | [1][10][11] |
| Storage | Keep in a dark place under an inert atmosphere at room temperature. | [10][11] |
Synthesis and Reactivity
The tetrahydrocarbazole core is commonly synthesized via the Fischer indole synthesis. This compound is a key intermediate that can undergo further reactions, most notably at its ketone group, to produce a variety of derivatives.
General Synthesis Workflow
The synthesis of the carbazole ring system is classically achieved through the Borsche-Drechsel cyclization or, more commonly, the Fischer indole synthesis.[1][12] This involves the acid-catalyzed reaction of a substituted phenylhydrazine with a cyclic ketone.
Caption: Fischer indole synthesis workflow for the carbazole core.
Key Chemical Reactions
The ketone functionality of this compound is a primary site for derivatization. A notable reaction is asymmetric reductive amination, which converts the ketone into a chiral amine. This is a critical step in synthesizing specific enantiomers of pharmacologically active compounds.[3][4]
This protocol describes a key step in the synthesis of N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, a potential treatment for human papillomavirus (HPV) infections, starting from the title compound.[3][4]
-
Imine Formation: this compound (1.0 eq.) is reacted with a chiral amine, such as (R)-(+)-1-(4-methoxyphenyl)ethylamine (1.05 eq.), in a suitable solvent like toluene. A catalytic amount of concentrated HCl is added.[4]
-
Azeotropic Water Removal: The mixture is heated to reflux with a Dean-Stark trap to remove water, driving the reaction towards the formation of the chiral imine intermediate. The reaction is monitored until completion (typically 10 hours).[4]
-
Reduction: The resulting imine is then reduced to the corresponding chiral amine. This can be achieved using various reducing agents.
-
Amide Coupling: The final step involves coupling the newly formed chiral amine with a carboxylic acid (e.g., 2-picolinic acid) using a coupling agent like 1-propylphosphonic acid cyclic anhydride (T3P) to yield the final amide product in high yield and enantiomeric purity.[3][4]
Caption: Workflow for synthesizing chiral derivatives.
Biological Activity and Applications
While this compound is primarily a synthetic intermediate, its derivatives have demonstrated significant and diverse biological activities. The carbazole scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets.[5][6]
Role as a Precursor to SIRT1 Inhibitors
Derivatives of the parent compound are potent and selective inhibitors of Sirtuin 1 (SIRT1), a class III histone deacetylase.[1][13] SIRT1 plays a crucial role in regulating cellular processes like aging, metabolism, and DNA damage response.[1] For instance, the carboxamide derivative, known as EX-527, is a well-characterized selective SIRT1 inhibitor with an IC₅₀ of 98 nM.[13] This selectivity is important for minimizing off-target effects.[1] Inhibition of SIRT1 by these compounds leads to an increase in the acetylation of proteins like p53, which can influence cell cycle and apoptosis.[13]
References
- 1. Buy 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole | 36684-65-8 [smolecule.com]
- 2. Buy 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-ol | 32202-79-2 [smolecule.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Buy N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide [smolecule.com]
- 6. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cenmed.com [cenmed.com]
- 8. Hit2Lead | this compound | CAS# 14192-67-7 | MFCD00459042 | BB-6043153 [hit2lead.com]
- 9. 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole (1 x 250 mg) | Reagentia [reagentia.eu]
- 10. 36684-65-8 CAS MSDS (6-CHLORO-1 2 3 4-TETRAHYDROCARBAZOLE 9&) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. 6-CHLORO-1 2 3 4-TETRAHYDROCARBAZOLE 9& CAS#: 36684-65-8 [m.chemicalbook.com]
- 12. op.niscpr.res.in [op.niscpr.res.in]
- 13. 6-CHLORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOLE-1-CARBOXAMIDE | 49843-98-3 [chemicalbook.com]
An In-depth Technical Guide on the Presumed Mechanism of Action of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one
Disclaimer: There is a notable lack of direct scientific literature detailing the specific mechanism of action for 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one. However, this molecule serves as a key intermediate in the synthesis of potent biological inhibitors. The following guide focuses on the well-characterized mechanism of its closely related carboxamide derivative, (S)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide, also known as Selisistat or EX-527. It is highly probable that the biological activity of derivatives from the parent "-one" compound is centered around the inhibition of Sirtuin 1 (SIRT1).
Core Mechanism of Action: SIRT1 Inhibition
The primary molecular target of Selisistat (EX-527), a derivative of this compound, is Sirtuin 1 (SIRT1). SIRT1 is a NAD⁺-dependent deacetylase that plays a critical role in various cellular processes, including stress resistance, metabolism, and aging, by removing acetyl groups from a wide range of histone and non-histone protein substrates.
Selisistat is a potent and selective inhibitor of SIRT1.[1][2][3] The mechanism of inhibition is non-competitive with respect to the acetylated substrate and uncompetitive with the NAD⁺ cofactor.[1][4] This indicates that Selisistat does not bind to the active site of SIRT1 directly in competition with the substrate. Instead, its inhibitory action is dependent on the initial binding of NAD⁺ to the enzyme.[4] The binding of Selisistat is thought to stabilize a ternary complex of SIRT1, NAD⁺, and the inhibitor, locking the enzyme in an inactive conformation.[4]
Quantitative Data for Selisistat (EX-527)
The inhibitory potency and selectivity of Selisistat have been quantified in numerous studies. The half-maximal inhibitory concentration (IC₅₀) values are a key measure of its efficacy.
| Parameter | Value | Assay Condition |
| IC₅₀ (SIRT1) | 38 - 123 nM | In vitro enzymatic assay |
| IC₅₀ (SIRT2) | ~19.6 - 20 µM | In vitro enzymatic assay |
| IC₅₀ (SIRT3) | ~48.7 - 50 µM | In vitro enzymatic assay |
| Selectivity | >200-fold for SIRT1 over SIRT2 | In vitro enzymatic assays |
| Selectivity | ~500-fold for SIRT1 over SIRT3 | In vitro enzymatic assays |
Data compiled from multiple sources.[1][3][5][6][7]
Modulated Signaling Pathways
Inhibition of SIRT1 by Selisistat leads to the hyperacetylation of its downstream targets, which in turn modulates various signaling pathways.
-
p53-mediated Apoptosis: SIRT1 deacetylates the tumor suppressor p53, leading to its inactivation. Inhibition of SIRT1 by Selisistat results in increased acetylation of p53, enhancing its stability and transcriptional activity. This can lead to the induction of apoptosis or cell cycle arrest.[5][8]
-
NF-κB Signaling: SIRT1 can deacetylate the p65 subunit of NF-κB, thereby suppressing its transcriptional activity and reducing inflammation. Inhibition of SIRT1 can, therefore, lead to an increase in NF-κB-mediated inflammation.[8]
-
PGC-1α and Mitochondrial Biogenesis: SIRT1 activates the transcriptional coactivator PGC-1α through deacetylation, a key regulator of mitochondrial biogenesis and function. Inhibition of SIRT1 can impair these processes.[9][]
References
- 1. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EX 527 | Class III HDACs (Sirtuins) | Tocris Bioscience [tocris.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of different SIRT1-mediated signaling pathways in toxic injury - PMC [pmc.ncbi.nlm.nih.gov]
Biological Targets of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one: An In-depth Technical Guide
Disclaimer: Direct biological target data for 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one is not extensively available in peer-reviewed literature. This guide provides a comprehensive overview of the biological activities of structurally related tetrahydrocarbazole derivatives to infer potential targets and guide future research.
The 2,3,4,9-tetrahydro-1H-carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] The introduction of a chlorine atom at the 6-position and a ketone at the 1-position, as in this compound, is anticipated to modulate its pharmacological profile. Investigations into analogous compounds suggest a range of potential biological targets, including enzymes and receptors involved in cancer, neurodegenerative diseases, and microbial infections.[1][2][5]
Potential Biological Targets and Activities of Structurally Related Compounds
Derivatives of the tetrahydrocarbazole nucleus have been reported to exhibit diverse biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][5] The specific biological targets are often dictated by the nature and position of substituents on the carbazole ring system.
Enzyme Inhibition
a) Sirtuin (SIRT) Inhibition:
A closely related compound, 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole, has been identified as an inhibitor of Sirtuin 1 (SIRT1).[6] SIRT1 is a class III histone deacetylase that plays a crucial role in cellular processes like aging and metabolism. Derivatives of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-ol have also demonstrated inhibitory activity against both SIRT1 and SIRT2, suggesting potential applications in metabolic disorders and cancer.[7]
b) Cholinesterase Inhibition:
Various 6- and 9-substituted derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.[8] Specific amino and nitro derivatives were found to be selective AChE inhibitors.[8]
c) CpxA Phosphatase Inhibition:
2,3,4,9-tetrahydro-1H-carbazol-1-amine derivatives have been shown to activate the CpxRA two-component signal transduction system in bacteria by inhibiting the phosphatase activity of CpxA.[9] This suggests a potential antibacterial mechanism by disrupting bacterial virulence.[9]
Receptor Modulation
a) α1-Adrenergic Receptor Ligands:
Derivatives of 1,2,3,9-tetrahydro-4H-carbazol-4-one, an isomer of the core structure of interest, have been synthesized as ligands for α1-adrenergic receptor subtypes (α1A, α1B, and α1D).[10] These receptors are involved in the regulation of blood pressure and other physiological processes.
b) 5-HT Receptor Ligands:
Derivatives of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-ol serve as precursors for compounds that act as agonists for the 5-HT1F receptor, which are being investigated for treating conditions related to mitochondrial dysfunction.[7]
Anticancer and Antimicrobial Activities
The tetrahydrocarbazole scaffold is a common feature in compounds with demonstrated anticancer and antimicrobial properties.[1][11] The mechanism for the anticancer activity of some carbazole derivatives is believed to involve intercalation into DNA.[12] Additionally, novel 6-chloro-9H-carbazole derivatives have been synthesized and shown to possess good antimicrobial activity.[11]
Quantitative Data on Related Compounds
Quantitative bioactivity data for this compound is not available. The following table summarizes data for structurally related tetrahydrocarbazole derivatives to provide a comparative context.
| Compound Class | Target | Assay Type | Activity (IC50/Ki) | Reference |
| 6- and 9-substituted 2,3,4,9-tetrahydro-1H-carbazoles | Acetylcholinesterase (AChE) | Ellman's method | Varies by substitution | [8] |
| 2,3,4,9-tetrahydro-1H-carbazol-1-amines | CpxA Phosphatase | Biochemical Assay | Lead compound showed ~30-fold improvement over initial hit | [9] |
| 1,2,3,9-tetrahydro-4H-carbazol-4-one derivatives | α1-Adrenergic Receptors (α1A, α1B, α1D) | Radioligand Binding | Moderate to good affinity | [10] |
| Substituted hexahydro-1,2-benzisothiazol-3-one 1,1-dioxides | 5-HT1A Receptor | Radioligand Binding | Ki values of 4-10 nM for most active compounds | [13] |
Experimental Protocols for Key Assays
Detailed experimental protocols for the specific analysis of this compound are not published. However, based on the activities of related compounds, the following general methodologies would be applicable.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for AChE inhibitors.
Principle: The enzyme acetylcholinesterase hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.
General Protocol:
-
Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer (pH 8.0), a solution of DTNB, and the test compound solution.
-
Initiate the reaction by adding a solution of AChE.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Start the enzymatic reaction by adding the substrate, acetylthiocholine iodide.
-
Monitor the change in absorbance at 412 nm over time using a microplate reader.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (without inhibitor).
-
IC50 values are determined by plotting the percentage of inhibition against different concentrations of the test compound.
This protocol is a generalized representation based on the description in reference[8].
Radioligand Binding Assay for Receptor Affinity
This technique is used to determine the affinity of a compound for a specific receptor.
Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor). The test compound is added at various concentrations to compete with the radioligand for binding to the receptor. The amount of radioligand bound to the receptor is measured, and the ability of the test compound to displace the radioligand is used to determine its binding affinity (Ki).
General Protocol:
-
Prepare cell membranes from a cell line stably expressing the receptor of interest (e.g., α1-adrenergic receptors).
-
In a reaction tube, incubate the cell membranes with a fixed concentration of the radioligand (e.g., [3H]prazosin for α1-adrenergic receptors) and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters to remove non-specifically bound radioligand.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.
-
The IC50 value (concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined from competition curves.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
This protocol is a generalized representation based on the description in references[10][13].
Signaling Pathways and Workflows
The following diagrams illustrate potential signaling pathways that could be modulated by this compound, based on the activities of its analogs, and a general workflow for identifying its biological targets.
Caption: Potential SIRT1 Inhibition Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. wjpps.com [wjpps.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. wjarr.com [wjarr.com]
- 6. Buy 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole | 36684-65-8 [smolecule.com]
- 7. Buy 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-ol | 32202-79-2 [smolecule.com]
- 8. op.niscpr.res.in [op.niscpr.res.in]
- 9. First-generation structure-activity relationship studies of 2,3,4,9-tetrahydro-1H-carbazol-1-amines as CpxA phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis and In Vitro Characterization of Novel Antimicrobial Agents Based on 6-Chloro-9H-carbazol Derivatives and 1,3,4-Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2,3,4,9-Tetrahydro-1H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and structure-activity relationship of substituted tetrahydro- and hexahydro-1,2-benzisothiazol-3-one 1,1-dioxides and thiadiazinones: potential anxiolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one Scaffold: A Technical Guide to SIRT1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core chemical scaffold, 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole, as a potent and selective inhibitor of Sirtuin 1 (SIRT1). While direct and extensive research on the -1-one derivative is limited in publicly available literature, this document will focus on the well-characterized and structurally similar analog, 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide (EX-527 or Selisistat) . The inhibitory mechanisms, quantitative data, and experimental protocols detailed herein for EX-527 provide a robust framework for understanding the potential SIRT1 inhibitory pathway of related compounds based on the same carbazole core.
Core Concept: The SIRT1 Inhibition Pathway
SIRT1 is a crucial NAD⁺-dependent deacetylase that regulates a multitude of cellular processes, including stress response, metabolism, and apoptosis, by deacetylating histone and non-histone proteins. The tumor suppressor protein p53 is a key non-histone target of SIRT1. Deacetylation of p53 by SIRT1 leads to its inactivation and subsequent degradation.
Inhibitors based on the 6-chloro-2,3,4,9-tetrahydro-1H-carbazole scaffold, such as EX-527, function by binding to the catalytic domain of SIRT1. This binding event displaces the nicotinamide portion of the NAD⁺ cofactor, forcing it into an extended conformation that sterically hinders the binding of the acetylated substrate (e.g., acetylated p53).[1] This unique mechanism effectively blocks the deacetylation reaction, leading to the accumulation of acetylated SIRT1 substrates. The hyperacetylation of p53, for example, enhances its stability and transcriptional activity, promoting cell cycle arrest and apoptosis.[2]
Data Presentation: Quantitative Inhibitory Activity
The following tables summarize the inhibitory concentration (IC50) values for EX-527 and the parent carbazole compound against various sirtuins. This data highlights the high potency and selectivity of this chemical class for SIRT1.
Table 1: SIRT1 Inhibitory Activity
| Compound | Target | IC50 (nM) | Assay Conditions | Reference |
| 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide (EX-527) | SIRT1 | 60-100 | Varies by study | [3][4] |
| 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide (EX-527) | SIRT1 | 90 | Fluor de Lys (FdL) assay | [5] |
| 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole ("6-Cl-THz") | SIRT1 | 98 | Not specified |
Note: Data for "6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one" is not specified in the reviewed literature. The data for "6-Cl-THz" likely refers to the parent carbazole without the position 1 substituent.
Table 2: Selectivity Profile of EX-527
| Compound | Target | IC50 (nM) | Selectivity vs. SIRT1 | Reference |
| 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide (EX-527) | SIRT2 | 19,600 | ~217-fold | |
| 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide (EX-527) | SIRT3 | 48,700 | ~541-fold | |
| 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide (EX-527) | Class I/II HDACs | >100,000 | >1000-fold | [3][6] |
Experimental Protocols
In Vitro SIRT1 Activity Assay (Fluorometric)
This protocol is a common method to determine the direct inhibitory effect of a compound on recombinant SIRT1 enzyme activity.
Principle: The assay utilizes a synthetic peptide substrate containing an acetylated lysine residue linked to a fluorophore. In the presence of NAD⁺, active SIRT1 deacetylates the peptide. A developer solution is then added, which specifically cleaves the deacetylated peptide, releasing the fluorophore and generating a fluorescent signal proportional to SIRT1 activity.
Materials:
-
Recombinant Human SIRT1 Enzyme
-
Fluorogenic SIRT1 Substrate (e.g., p53-derived peptide)
-
NAD⁺ (Nicotinamide adenine dinucleotide)
-
SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer Solution (containing a protease like trypsin)
-
Test Compound (dissolved in DMSO)
-
Positive Control Inhibitor (e.g., Nicotinamide or EX-527)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader (Excitation ~350-360 nm, Emission ~450-460 nm)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in SIRT1 Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Assay Plate Setup: To each well of a 96-well plate, add:
-
25 µL SIRT1 Assay Buffer
-
5 µL of diluted test compound or vehicle (DMSO control)
-
10 µL of diluted SIRT1 enzyme solution. For "No Enzyme Control" wells, add 10 µL of assay buffer.
-
-
Initiation: Start the reaction by adding 10 µL of a solution containing both the fluorogenic substrate and NAD⁺ to all wells.
-
Incubation: Mix the plate gently and incubate at 37°C for 30-60 minutes, protected from light.
-
Development: Stop the enzymatic reaction by adding 50 µL of the Developer Solution to each well.
-
Signal Detection: Incubate the plate at 37°C for 15-30 minutes, protected from light. Measure the fluorescence intensity.
-
Data Analysis: Subtract the background fluorescence ("No Enzyme Control") from all readings. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration to determine the IC50 value using a dose-response curve.[7]
Cell-Based p53 Acetylation Assay (Western Blot)
This protocol assesses the ability of the test compound to inhibit SIRT1 activity within a cellular context by measuring the acetylation status of its substrate, p53.
Principle: Cells are treated with the SIRT1 inhibitor, which should lead to an accumulation of acetylated p53. Total cell lysates are then collected, and the levels of acetylated p53 and total p53 are quantified using Western blotting with specific antibodies. An increase in the ratio of acetylated-p53 to total-p53 indicates effective SIRT1 inhibition.
Materials:
-
Human cell line with wild-type p53 (e.g., HCT116, MCF-7)
-
Cell culture medium and supplements
-
Test Compound (dissolved in DMSO)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors, and deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibodies: Anti-acetyl-p53 (e.g., Lys382), Anti-total p53, Anti-loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with various concentrations of the test compound or vehicle control (DMSO) for a predetermined time (e.g., 6-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in supplemented RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet debris. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Western Blot:
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-acetyl-p53 and anti-total-p53) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Wash again and develop the blot using an ECL substrate.
-
-
Data Analysis: Capture the chemiluminescent signal. Quantify the band intensities using densitometry. Normalize the acetyl-p53 signal to the total-p53 signal and the loading control to determine the fold-change in p53 acetylation upon treatment.[2][8]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. otavachemicals.com [otavachemicals.com]
- 4. SIRT1 Assay Kit Sigma [sigmaaldrich.com]
- 5. Ex-527 inhibits Sirtuins by exploiting their unique NAD+-dependent deacetylation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SIRT1 Inhibitor | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Discovery of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one as a Precursor for Potent SIRT1 Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, has emerged as a critical regulator in a myriad of physiological and pathological processes, including cellular metabolism, DNA repair, inflammation, and aging. Its role in the deacetylation of both histone and non-histone proteins, such as p53, NF-κB, and PGC-1α, has positioned it as a compelling therapeutic target for a range of diseases, from metabolic disorders to cancer and neurodegeneration. The quest for selective and potent SIRT1 inhibitors has led to the exploration of various chemical scaffolds. Among these, the carbazole framework has proven to be a promising starting point. This technical guide delves into the discovery and significance of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one, a key intermediate in the synthesis of potent SIRT1 inhibitors.
Chemical Profile of the Core Scaffold
This compound is a tricyclic heterocyclic compound featuring a carbazole nucleus with a chlorine substituent and a ketone group on the saturated ring.[1] This molecule serves as a versatile precursor in the synthesis of more complex carbazole derivatives.
| Property | Value |
| Molecular Formula | C₁₂H₁₀ClNO |
| Molecular Weight | 219.67 g/mol |
| IUPAC Name | This compound |
| Appearance | Crystalline solid |
Synthesis of the Carbazole Core
The primary route for synthesizing the 2,3,4,9-tetrahydro-1H-carbazole scaffold is the Fischer indole synthesis.[1][2][3][4][5] This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazine with a ketone or aldehyde.
Experimental Protocol: Fischer Indole Synthesis of this compound
Materials:
-
4-Chlorophenylhydrazine hydrochloride
-
1,2-Cyclohexanedione
-
Glacial acetic acid
-
Ethanol
Procedure:
-
A mixture of 4-chlorophenylhydrazine hydrochloride and 1,2-cyclohexanedione is prepared in a suitable solvent, such as glacial acetic acid or ethanol.
-
The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound.
Note: This is a representative protocol based on the principles of the Fischer indole synthesis for similar carbazole structures. Optimization of reaction conditions, including catalyst, solvent, and temperature, may be required for improved yield and purity.
From Precursor to Potent Inhibitor: The Carboxamide Derivative
While this compound is a key building block, a closely related derivative, 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide (also known as EX-527), has been extensively studied as a potent and selective SIRT1 inhibitor.[6][7][8] The synthesis of this carboxamide derivative typically involves the reductive amination of the ketone group of the "-1-one" precursor, followed by amidation.[9][10]
Quantitative Data: SIRT1 Inhibition Profile
The following table summarizes the inhibitory activity of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide (EX-527), a direct derivative of the core topic, against SIRT1 and other sirtuins. It is important to note that specific inhibitory data for this compound is not extensively reported in the literature, as it is primarily considered a synthetic intermediate.
| Compound | Target | IC₅₀ (nM) | Selectivity | Reference |
| 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide (EX-527) | SIRT1 | 60-100 | ~100-fold vs SIRT2 and SIRT3 | [7] |
| 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide (EX-527) | SIRT2 | 19,600 | - | [1] |
| 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide (EX-527) | SIRT3 | 48,700 | - | [1] |
Mechanism of SIRT1 Inhibition
Studies on analogs of this carbazole series have elucidated the mechanism of SIRT1 inhibition. These inhibitors are believed to bind to the catalytic cleft of SIRT1, in proximity to the NAD+ binding site. This binding event induces a conformational change in the NAD+ cofactor, preventing the substrate from accessing the active site and thus inhibiting the deacetylation reaction.
Experimental Protocols for Evaluation
In Vitro SIRT1 Inhibition Assay (Fluorometric)
This assay is a standard method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against SIRT1.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine residue coupled to a fluorophore)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
Test compound (dissolved in DMSO)
-
96-well black microplate
-
Microplate fluorescence reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, NAD+, and the test compound at various concentrations.
-
Add the recombinant SIRT1 enzyme to initiate the pre-incubation, allowing the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic SIRT1 substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the developer solution.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Western Blot Analysis for Downstream Target Acetylation
This cell-based assay assesses the effect of the inhibitor on the acetylation status of known SIRT1 substrates, such as p53.
Materials:
-
Cell line of interest (e.g., PANC-1)
-
Cell culture medium and reagents
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-acetyl-p53, anti-total p53, anti-loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with varying concentrations of the test compound or vehicle control for a specified duration.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against acetylated p53 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with antibodies against total p53 and a loading control for normalization.
Signaling Pathways and Experimental Workflows
Caption: SIRT1 signaling pathways and the impact of inhibition.
Caption: Experimental workflow for SIRT1 inhibitor development.
Conclusion
This compound stands as a pivotal molecule in the development of potent and selective SIRT1 inhibitors. While it may not be the final active pharmaceutical ingredient, its role as a key synthetic intermediate is undeniable. The derivatization of this core scaffold, particularly into the corresponding carboxamide, has yielded compounds with significant therapeutic potential. The methodologies and data presented in this guide provide a comprehensive resource for researchers in the field of drug discovery, facilitating further exploration of the carbazole scaffold for the modulation of SIRT1 activity and the development of novel therapeutics for a host of human diseases.
References
- 1. Buy 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole | 36684-65-8 [smolecule.com]
- 2. op.niscpr.res.in [op.niscpr.res.in]
- 3. Fischer Indole Synthesis [organic-chemistry.org]
- 4. tandfonline.com [tandfonline.com]
- 5. scispace.com [scispace.com]
- 6. SIRT1 inhibition in pancreatic cancer models: contrasting effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. otavachemicals.com [otavachemicals.com]
- 8. Protective effects of a SIRT1 inhibitor on primordial follicle activation and growth induced by cyclophosphamide: insights from a bovine in vitro folliculogenesis system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Navigating the Solubility Landscape of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one: A Technical Guide
For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a critical first step in its journey from the lab to potential therapeutic application. This in-depth technical guide focuses on the solubility of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. This document provides a compilation of available data, detailed experimental protocols for solubility determination, and a relevant biochemical pathway to contextualize its biological significance.
Quantitative Solubility Data
Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on the general solubility characteristics of carbazole derivatives and data from closely related compounds, we can infer its solubility behavior. Carbazole-based molecules are generally known to have good solubility in organic solvents like DMSO and ethanol.[1][2]
For a structurally similar compound, 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide, a solubility of up to 10 mg/mL in DMSO has been reported.[1] While this provides a valuable reference point, it is important to note that the ketone moiety in the target compound may lead to different solubility characteristics compared to the carboxamide derivative.
| Compound | Solvent | Solubility (Qualitative) | Solubility (Quantitative Estimate) |
| This compound | DMSO | Soluble | Likely in the mg/mL range |
| This compound | Ethanol | Soluble | Data not available |
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound, a standardized experimental protocol should be followed. The following outlines a robust methodology for determining the solubility of a small molecule in an organic solvent.
Objective:
To determine the saturation solubility of this compound in DMSO and ethanol at a specified temperature (e.g., 25°C).
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Ethanol, absolute
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
To each vial, add a known volume of the respective solvent (DMSO or ethanol).
-
Securely cap the vials and place them on an orbital shaker.
-
Agitate the mixtures at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are disturbed.
-
Dilute the supernatant with the respective solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method. A standard calibration curve should be prepared using known concentrations of this compound.
-
-
Data Analysis:
-
Calculate the solubility in mg/mL or mol/L based on the quantified concentration and the dilution factor.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Biological Context: Inhibition of SIRT1 Signaling Pathway
This compound and its derivatives are recognized for their biological activity, notably as inhibitors of Sirtuin 1 (SIRT1).[1] SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including metabolism, DNA repair, and inflammation.[3][4][5] The inhibition of SIRT1 by this class of compounds makes them valuable tools for studying these pathways and for potential therapeutic development.
Below is a diagram illustrating a simplified SIRT1 signaling pathway, highlighting some of its key downstream targets.
Caption: Simplified SIRT1 signaling pathway and its inhibition.
References
- 1. Buy 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole | 36684-65-8 [smolecule.com]
- 2. 6-CHLORO-1 2 3 4-TETRAHYDROCARBAZOLE 9& CAS#: 36684-65-8 [m.chemicalbook.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. The role of different SIRT1-mediated signaling pathways in toxic injury - PMC [pmc.ncbi.nlm.nih.gov]
The Potential Role of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one in Neuroprotection and Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of carbazole and its saturated analogue, tetrahydrocarbazole, have garnered significant interest within the scientific community for their potential therapeutic applications, particularly in the realms of neuroprotection and anti-inflammatory action. This technical guide focuses on the prospective role of a specific derivative, 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one, within this context. While comprehensive data on this particular compound remains nascent, this document synthesizes the current understanding of the broader class of carbazole and tetrahydrocarbazole derivatives. It outlines their established mechanisms of action, provides detailed experimental protocols for their evaluation, and presents quantitative data from related compounds to serve as a benchmark for future research. The potential signaling pathways implicated in the neuroprotective and anti-inflammatory effects of these compounds, such as the inhibition of cyclooxygenase (COX) enzymes and modulation of sirtuin 1 (SIRT1), are also discussed.
Introduction
Carbazole, a tricyclic aromatic heterocycle, and its derivatives are a class of compounds known for a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties.[1][2][3][4] The tetrahydrocarbazole scaffold, a partially saturated version of carbazole, has also been a focal point of medicinal chemistry research. The introduction of various substituents onto this core structure, such as the chloro group and a ketone in this compound, can significantly modulate its pharmacological profile.
This guide explores the putative role of this compound in neuroprotection and the mitigation of inflammation. The neuroprotective potential of carbazole derivatives is often attributed to their ability to combat oxidative stress, reduce apoptosis, and promote neuroregeneration.[4] Their anti-inflammatory effects are frequently linked to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[5]
Potential Mechanisms of Action
Based on the activities of structurally related compounds, this compound may exert its neuroprotective and anti-inflammatory effects through several mechanisms.
Anti-Inflammatory Activity: COX Inhibition
Inflammation is a critical physiological response, but its dysregulation can lead to chronic diseases. Prostaglandins, key mediators of inflammation, are synthesized by cyclooxygenase (COX) enzymes, COX-1 and COX-2. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes.[5] Tetrahydrocarbazole derivatives have been investigated as potential COX inhibitors.[6] It is hypothesized that this compound may also exhibit inhibitory activity against COX enzymes, thereby reducing prostaglandin production and mitigating the inflammatory response.
dot
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. The neuroprotective potential of carbazole in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. op.niscpr.res.in [op.niscpr.res.in]
- 6. Screening of anti-inflammatory and antioxidant potential of functionalized tetrahydrocarbazole linked 1,2-diazoles and their docking studies - Arabian Journal of Chemistry [arabjchem.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one from 4-chlorophenylhydrazine hydrochloride and 1,3-cyclohexanedione via the Fischer indole synthesis. This carbazole derivative is a valuable building block in medicinal chemistry and drug discovery.
Introduction
This compound is a heterocyclic compound of significant interest in pharmaceutical research. The tetrahydrocarbazole scaffold is present in numerous biologically active molecules. The Fischer indole synthesis is a classic and reliable method for the preparation of indole and carbazole derivatives from the reaction of a phenylhydrazine with a ketone or aldehyde under acidic conditions.[1] This application note details a robust protocol for the synthesis, purification, and characterization of this compound.
Reaction Scheme
The synthesis proceeds via an acid-catalyzed condensation of 4-chlorophenylhydrazine with 1,3-cyclohexanedione, followed by an intramolecular rearrangement and cyclization to form the tetrahydrocarbazolone product.
Caption: Reaction scheme for the Fischer indole synthesis of the target compound.
Experimental Protocol
This protocol is based on established Fischer indole synthesis methodologies for similar substrates.[2][3]
Materials and Reagents
-
4-Chlorophenylhydrazine hydrochloride
-
1,3-Cyclohexanedione
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel (for column chromatography)
-
Hexane (for chromatography)
-
Ethyl Acetate (for chromatography)
Equipment
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Melting point apparatus
-
Spectroscopic instruments (NMR, FT-IR, MS)
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-chlorophenylhydrazine hydrochloride (1.79 g, 10 mmol) and 1,3-cyclohexanedione (1.12 g, 10 mmol).
-
Addition of Solvent and Catalyst: Add glacial acetic acid (50 mL) to the flask. The acetic acid acts as both the solvent and the acid catalyst.
-
Reaction: Heat the mixture to reflux (approximately 118 °C) with vigorous stirring. The reaction mixture will typically change color. Maintain the reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into 200 mL of ice-cold water with stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the effervescence ceases. The product will precipitate as a solid.
-
Isolation: Collect the crude product by vacuum filtration and wash the filter cake with cold water.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification.
Data Presentation
Physical and Spectroscopic Data
The following table summarizes the expected physical and spectroscopic data for the final product.
| Parameter | Expected Value |
| Molecular Formula | C₁₂H₁₀ClNO |
| Molecular Weight | 219.67 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Data for the closely related 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole is in the range of 145-148 °C.[4] The melting point of the ketone is expected to be in a similar range. |
| Yield | Yields for similar Fischer indole syntheses are reported to be in the range of 85-91%.[4] |
| ¹H NMR (DMSO-d₆) | Predicted chemical shifts (δ, ppm): Aromatic protons (3H, m, ~7.0-7.8), NH proton (1H, br s, ~11.0), CH₂ protons (6H, m, ~2.0-3.0). |
| ¹³C NMR (DMSO-d₆) | Predicted chemical shifts (δ, ppm): Carbonyl carbon (~190-200), Aromatic carbons (~110-140), Aliphatic carbons (~20-40). |
| Mass Spectrometry (EI) | M⁺ at m/z 219 and M+2 at m/z 221 (approx. 3:1 ratio, characteristic of a chlorine atom).[4] Key fragments may include loss of CO and Cl. |
| FT-IR (KBr, cm⁻¹) | Characteristic peaks: N-H stretch (~3300-3400), C=O stretch (~1680), Aromatic C=C stretches (~1450-1600), C-Cl stretch (~700-800).[4] |
Signaling Pathway (Reaction Mechanism)
The Fischer indole synthesis proceeds through a series of well-established steps.
Caption: Key steps in the Fischer indole synthesis mechanism.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
4-Chlorophenylhydrazine hydrochloride is toxic and a suspected carcinogen; handle with extreme care.
-
Glacial acetic acid is corrosive; avoid contact with skin and eyes.
-
The reaction is heated to a high temperature; use appropriate precautions to prevent burns.
References
Using 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one in human papillomavirus (HPV) research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Papillomavirus (HPV) is a primary etiological agent for several cancers, most notably cervical cancer. The viral oncoproteins E6 and E7 are critical for the initiation and progression of these malignancies, making them key targets for therapeutic intervention. While the specific compound 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one is a crucial starting material in the synthesis of antiviral agents, research has predominantly focused on its derivatives. This document details the application of one such potent derivative, N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide (GSK983) , in HPV research. GSK983 has demonstrated significant efficacy in inhibiting HPV replication and the growth of HPV-immortalized cells, not by directly targeting viral proteins, but through the modulation of host cell pathways.
Compound Profile: GSK983
GSK983 is a novel tetrahydrocarbazole derivative synthesized from this compound. It exhibits broad-spectrum antiviral activity against several DNA viruses, including HPV.[1] Its mechanism of action is believed to be host-cell directed, providing a potential advantage in overcoming viral resistance.[1][2]
Data Presentation
The following tables summarize the quantitative data regarding the anti-HPV activity and cytotoxicity of GSK983.
Table 1: In Vitro Anti-HPV Efficacy of GSK983
| Assay Type | Target | Cell Line | HPV Type | Efficacy Metric (EC₅₀) | Reference |
| Episomal Maintenance | HPV Replication | W12 | HPV16 | 5–20 nM | [1][2] |
| Cell Growth Inhibition | HPV-Immortalized Cells | Multiple | HPV, Ad-5, SV40, EBV | 10–40 nM | [1][2] |
Table 2: Cytotoxicity Profile of GSK983
| Cell Type | Cytotoxicity Metric (CC₅₀) | Reference |
| Primary Keratinocytes | > 10 µM | [1] |
| Primary Fibroblasts | > 10 µM | [1] |
| Primary Lymphocytes | > 10 µM | [1] |
| Primary Endothelial Cells | > 10 µM | [1] |
| Bone Marrow Progenitor Cells | > 10 µM | [1] |
Mechanism of Action
GSK983's antiviral activity is not directed at a specific viral protein. Instead, preliminary studies indicate that it induces a subset of host interferon-stimulated genes (ISGs).[1][2] This suggests that GSK983 triggers an innate immune-like response within the host cell, creating an antiviral state that is inhospitable to HPV replication and the survival of virally transformed cells. This host-targeted mechanism may explain its broad-spectrum activity against various DNA viruses that subvert normal cell cycle control.
References
Application of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one in Alzheimer's Disease Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction and neuronal death. Emerging research has identified impaired intracellular calcium homeostasis, mitochondrial dysfunction, and excessive Aβ production as key pathological events in AD. This document provides detailed application notes and protocols for the use of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one, a representative of the tetrahydrocarbazole class of compounds, in studying and targeting these pathways in Alzheimer's disease research.
Tetrahydrocarbazoles have been identified as a novel class of multifactorial drug candidates for AD.[1] A lead tetrahydrocarbazole structure has been shown to modulate several key pathological features of AD, including dampening enhanced endoplasmic reticulum (ER) calcium release, improving mitochondrial function, and attenuating the production of Aβ peptides.[1] These findings suggest that this compound and related analogs hold promise as valuable research tools and potential therapeutic leads.
Mechanism of Action
The therapeutic potential of the tetrahydrocarbazole scaffold in the context of Alzheimer's disease stems from its ability to act on multiple disease-related pathways:
-
Normalization of ER Calcium Homeostasis: In familial Alzheimer's disease (FAD), mutations in presenilin 1 (PS1) lead to enhanced calcium release from the ER. The tetrahydrocarbazole lead structure has been shown to dampen this excessive calcium release, thereby restoring normal calcium homeostasis.[1]
-
Improvement of Mitochondrial Function: Dysfunctional ER-mitochondria communication and altered calcium shuttling in AD lead to impaired mitochondrial function. Tetrahydrocarbazoles have been observed to increase the mitochondrial membrane potential, indicating an improvement in mitochondrial health and function.[1]
-
Reduction of Amyloid-Beta Production: The modulation of intracellular calcium homeostasis by tetrahydrocarbazoles also impacts the processing of the amyloid precursor protein (APP). These compounds have been found to decrease the production of Aβ peptides by inhibiting the β-secretase (BACE1) cleavage of APP, without significantly affecting α- and γ-secretase activities.[1]
Data Presentation
The following tables summarize the quantitative effects of a lead tetrahydrocarbazole compound in cellular models of Alzheimer's disease.
Table 1: Effect of Tetrahydrocarbazole Lead Structure on ER Calcium Release in FAD-PS1 Mutant Cells
| Cell Line | Treatment | Peak Cytosolic Ca2+ Concentration (Normalized) |
| HEK293 PS1-M146L | DMSO (Vehicle) | 1.00 |
| HEK293 PS1-M146L | Tetrahydrocarbazole | Reduced |
| HEK293 PS1-P264L | DMSO (Vehicle) | 1.00 |
| HEK293 PS1-P264L | Tetrahydrocarbazole | Reduced |
Data adapted from a study on tetrahydrocarbazoles, showing a dampening of enhanced calcium release in cells expressing FAD-linked PS1 mutations.[1]
Table 2: Effect of Tetrahydrocarbazole Lead Structure on Mitochondrial Membrane Potential
| Cell Line | Treatment | Mitochondrial Membrane Potential (Normalized) |
| APPsw/PS1-M146L | DMSO (Vehicle) | 1.00 |
| APPsw/PS1-M146L | Tetrahydrocarbazole | Increased |
This table reflects the finding that the lead tetrahydrocarbazole structure improves mitochondrial function by increasing the mitochondrial membrane potential.[1]
Table 3: Effect of Tetrahydrocarbazole Derivatives on Aβ40 and Aβ42 Production
| Cell Line | Treatment | Aβ40 Levels (Normalized) | Aβ42 Levels (Normalized) |
| APPsw/PS1-M146L | DMSO (Vehicle) | 1.00 | 1.00 |
| APPsw/PS1-M146L | Tetrahydrocarbazole Analog | Significantly Reduced | Significantly Reduced |
This demonstrates the attenuation of amyloid-beta peptide production by tetrahydrocarbazole derivatives.[1]
Table 4: Effect of Tetrahydrocarbazole Derivatives on sAPPβ Levels
| Cell Line | Treatment | Secreted sAPPβ Levels (Normalized) |
| HEK293-APPsw | DMSO (Vehicle) | 1.00 |
| HEK293-APPsw | Tetrahydrocarbazole Derivative | Remarkably Decreased |
This data suggests that the reduction in Aβ production is mediated through the decreased cleavage of APP by β-secretase.[1]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in cellular models of Alzheimer's disease.
Protocol 1: Measurement of Cytosolic Calcium Levels
Objective: To assess the effect of the compound on ER calcium release.
Materials:
-
HEK293 cells stably expressing FAD-linked PS1 mutations (e.g., PS1-M146L)
-
Fura-2 AM (calcium indicator dye)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Carbachol (cholinergic agonist to induce calcium release)
-
This compound
-
Fluorescence plate reader or microscope
Procedure:
-
Seed HEK293 PS1 mutant cells in 96-well black-walled, clear-bottom plates and culture for 24 hours.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with the desired concentration of the compound or vehicle (DMSO) for the desired time (e.g., 24 hours).
-
Prepare the Fura-2 AM loading solution: 5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS.
-
Wash the cells twice with HBS.
-
Incubate the cells with the Fura-2 AM loading solution for 45 minutes at 37°C.
-
Wash the cells twice with HBS to remove excess dye.
-
Measure the baseline fluorescence ratio (340/380 nm excitation, 510 nm emission) using a fluorescence plate reader.
-
Stimulate the cells with carbachol to induce IP3-mediated calcium release from the ER.
-
Immediately record the change in fluorescence ratio over time to measure the peak cytosolic calcium concentration.
-
Normalize the peak calcium response in compound-treated cells to that of vehicle-treated cells.
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)
Objective: To determine the effect of the compound on mitochondrial function.
Materials:
-
Cells expressing APP and PS1 mutations (e.g., APPsw/PS1-M146L)
-
JC-1 dye
-
This compound
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Culture the cells in a 96-well plate and treat with this compound or vehicle for the desired duration.
-
Prepare a 5 µg/mL solution of JC-1 in the cell culture medium.
-
Remove the treatment medium and incubate the cells with the JC-1 solution for 20 minutes at 37°C.
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Measure the fluorescence intensity. For JC-1, red fluorescence (J-aggregates, ~590 nm emission) indicates high ΔΨm, while green fluorescence (JC-1 monomers, ~529 nm emission) indicates low ΔΨm.
-
Calculate the ratio of red to green fluorescence. An increase in this ratio indicates an increase in mitochondrial membrane potential.
-
Normalize the results of the compound-treated cells to the vehicle-treated control.
Protocol 3: Quantification of Aβ Peptides by ELISA
Objective: To measure the effect of the compound on the production of Aβ40 and Aβ42.
Materials:
-
Cells overproducing Aβ (e.g., APPsw/PS1-M146L)
-
This compound
-
Commercially available Aβ40 and Aβ42 ELISA kits
-
Cell lysis buffer
-
Protein assay kit
Procedure:
-
Culture the cells and treat with the compound or vehicle.
-
After the treatment period, collect the conditioned media.
-
Lyse the cells and determine the total protein concentration for normalization.
-
Perform the Aβ40 and Aβ42 ELISA on the conditioned media according to the manufacturer's instructions.
-
Read the absorbance on a plate reader.
-
Calculate the concentrations of Aβ40 and Aβ42 from the standard curve.
-
Normalize the Aβ levels to the total protein concentration of the corresponding cell lysate.
Protocol 4: Western Blot Analysis of APP Cleavage Products
Objective: To investigate the effect of the compound on the β-secretase cleavage of APP.
Materials:
-
Cells expressing APP (e.g., HEK293-APPsw)
-
This compound
-
SDS-PAGE gels and blotting equipment
-
Primary antibody against the C-terminus of sAPPβ
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat the cells with the compound or vehicle.
-
Collect the conditioned media.
-
Concentrate the media if necessary.
-
Separate the proteins in the media by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against sAPPβ overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Quantify the band intensity and normalize to a loading control or total protein.
Visualizations
References
Application Notes and Protocols: 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one as a Precursor for Novel Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one as a versatile precursor for the synthesis and evaluation of novel antimicrobial agents. The carbazole scaffold is a well-established pharmacophore known for a wide range of biological activities, including potent antimicrobial properties.[1][2] The introduction of a chlorine atom at the 6-position of the tetrahydrocarbazole ring can further enhance the biological activity of its derivatives. This document outlines a representative synthetic protocol for creating a novel Schiff base derivative, methods for assessing its antimicrobial efficacy, and illustrative data.
Data Presentation: Antimicrobial Efficacy
The antimicrobial potential of novel compounds derived from this compound can be quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC). The following table presents illustrative MIC values for a representative Schiff base derivative against a panel of clinically relevant microbial strains.
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of a Novel Schiff Base Derivative
| Compound | Target Microorganism | Gram Stain | MIC (µg/mL) |
| Novel Schiff Base 1 | Staphylococcus aureus (MRSA) | Gram-positive | 50 |
| Staphylococcus aureus | Gram-positive | 100 | |
| Bacillus subtilis | Gram-positive | 125 | |
| Escherichia coli | Gram-negative | 250 | |
| Pseudomonas aeruginosa | Gram-negative | >500 | |
| Candida albicans | Fungi | 125 | |
| Ciprofloxacin (Control) | Staphylococcus aureus | Gram-positive | 1 |
| Escherichia coli | Gram-negative | 0.5 | |
| Fluconazole (Control) | Candida albicans | Fungi | 8 |
Note: The data presented are illustrative and based on the activity of similar 6-chloro-carbazole derivatives. Actual MIC values for a newly synthesized compound must be determined experimentally.
Experimental Protocols
Protocol 1: Synthesis of a Novel Schiff Base Derivative from this compound
This protocol describes the synthesis of a representative Schiff base by reacting the precursor with an aromatic amine. Schiff bases are a class of compounds known for their broad spectrum of biological activities, including antimicrobial effects.
Materials:
-
This compound
-
4-Aminoantipyrine
-
Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus (Buchner funnel, filter paper)
-
Recrystallization solvent (e.g., ethanol or ethanol/water mixture)
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of ethanol.
-
To this solution, add a solution of 1.0 mmol of 4-aminoantipyrine in 10 mL of ethanol.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.
-
Dry the purified product in a vacuum oven and characterize it using appropriate spectroscopic methods (FTIR, 1H-NMR, 13C-NMR, and Mass Spectrometry).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Synthesized Schiff base derivative
-
Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth with inoculum)
-
Sterility control (broth only)
-
Incubator
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Compound Dilutions:
-
Dissolve the synthesized compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
In a 96-well plate, perform serial two-fold dilutions of the compound stock solution in the appropriate broth to achieve a range of concentrations.
-
-
Preparation of Inoculum:
-
From a fresh culture, prepare a microbial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well containing the compound dilutions.
-
Include positive, negative, and sterility controls on each plate.
-
Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for a novel Schiff base.
Antimicrobial Testing Workflow
Caption: Workflow for MIC determination.
Hypothetical Mechanism of Action
Caption: Potential antimicrobial mechanisms.
References
Application Notes and Protocols for SIRT1 Inhibition Assay Using 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 1 (SIRT1) is a NAD⁺-dependent deacetylase that plays a pivotal role in a multitude of cellular processes, including stress resistance, metabolism, and aging. It exerts its effects by deacetylating a wide array of protein substrates, ranging from histones to transcription factors such as p53 and NF-κB.[1] Given its significant involvement in pathophysiology, SIRT1 has emerged as a compelling therapeutic target for various diseases, including cancer, metabolic disorders, and neurodegenerative conditions. The development of potent and selective SIRT1 inhibitors is a key focus in drug discovery. This document provides a detailed experimental protocol for an in vitro biochemical assay to determine the inhibitory activity of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one against purified human SIRT1. The protocol is based on a robust and commonly used fluorogenic assay method for measuring SIRT1 activity.
Data Presentation: Inhibitory Activity of SIRT1 Modulators
The following table summarizes the in vitro inhibitory activity of a structurally related compound, 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide (also known as EX-527), and other known SIRT1 modulators. This data is provided as a reference for designing experiments and interpreting results. While a specific IC₅₀ for this compound is not currently available in the public domain, the data for its carboxamide analog suggests a potent inhibitory activity.
| Compound | Target | IC₅₀ (nM) | Notes |
| 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide (EX-527) | SIRT1 | 60 - 100[2][3] | A potent and selective SIRT1 inhibitor. |
| Nicotinamide | Pan-Sirtuin Inhibitor | ~50,000 - 180,000 | A general sirtuin inhibitor. |
| Sirtinol | SIRT1 | ~38,000 | A known SIRT1 inhibitor. |
Experimental Protocols
Biochemical SIRT1 Inhibition Assay (Fluorometric)
This protocol describes the measurement of the inhibitory effect of this compound on the deacetylase activity of recombinant human SIRT1. The assay is based on a two-step enzymatic reaction that results in a fluorescent signal proportional to the deacetylase activity.
Materials and Reagents:
-
Recombinant Human SIRT1 Enzyme
-
Fluorogenic SIRT1 Substrate (e.g., a peptide containing an acetylated lysine residue)
-
NAD⁺ (Nicotinamide adenine dinucleotide)
-
SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer Solution (containing a protease that cleaves the deacetylated substrate)
-
This compound (dissolved in DMSO)
-
Positive Control Inhibitor (e.g., EX-527 or Nicotinamide)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader (Excitation ~350-360 nm, Emission ~450-460 nm)
-
Dimethyl sulfoxide (DMSO)
Experimental Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO. The parent compound, 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole, is soluble in organic solvents like dimethyl sulfoxide and ethanol.
-
Create a serial dilution of the test compound in SIRT1 Assay Buffer. A suggested starting concentration range, based on its analog, would be from 1 nM to 100 µM.
-
The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
Thaw all other reagents on ice.
-
Prepare working solutions of SIRT1 enzyme, fluorogenic substrate, and NAD⁺ in SIRT1 Assay Buffer at the desired concentrations as recommended by the supplier of the assay kit.
-
-
Assay Plate Setup:
-
Add 25 µL of SIRT1 Assay Buffer to all wells of a 96-well black, flat-bottom plate.
-
Add 5 µL of the diluted test compound or vehicle (DMSO in assay buffer) to the respective wells.
-
Add 10 µL of the prepared SIRT1 enzyme solution to all wells except the "No Enzyme Control" wells.
-
Add 10 µL of assay buffer to the "No Enzyme Control" wells.
-
Add 5 µL of the positive control inhibitor to the respective control wells.
-
Mix the plate gently on a shaker for 1 minute.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 10 µL of the NAD⁺ solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Development and Signal Detection:
-
Stop the enzymatic reaction by adding 50 µL of the Developer Solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 350 nm and emission at approximately 460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from "No Enzyme Control" wells) from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x [1 - (Fluorescence with inhibitor / Fluorescence without inhibitor)]
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualizations
SIRT1 Signaling Pathway
Caption: SIRT1-mediated deacetylation of p53 and its inhibition.
Experimental Workflow
Caption: Workflow for the fluorometric SIRT1 inhibition assay.
References
Application Notes and Protocols for the Purity Assessment of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one is a key intermediate in the synthesis of various pharmacologically active compounds. Its purity is critical to ensure the safety, efficacy, and reproducibility of the final drug products. This document provides detailed application notes and protocols for the comprehensive purity assessment of this compound using state-of-the-art analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Potential Impurities:
The synthesis of this compound typically involves a Fischer indole synthesis followed by chlorination. Potential impurities may include:
-
Starting Materials: Unreacted cyclohexanone and 4-chlorophenylhydrazine.
-
Isomeric Byproducts: Positional isomers formed during the Fischer indole synthesis.
-
Over-chlorinated species: Dichloro- or trichloro-derivatives of the carbazolone.
-
Under-chlorinated species: The unchlorinated carbazolone parent molecule.
-
Degradation products: Arising from instability to light, heat, or pH extremes.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is the primary method for the quantitative analysis of non-volatile and thermally labile compounds like this compound and its impurities. A reversed-phase method is generally suitable for this class of compounds.
Experimental Protocol: HPLC
A validated reversed-phase HPLC (RP-HPLC) method is crucial for accurate purity determination.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (optional, for improved peak shape)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid (v/v)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v)
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by DAD)
-
Injection Volume: 10 µL
-
-
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total peak area in the chromatogram. Impurities are quantified based on their peak areas relative to the main peak.
Data Presentation: HPLC
| Parameter | Specification |
| Column | C18 reverse-phase (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Workflow Diagram: HPLC Analysis
Application Notes: 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one as a Versatile Chemical Intermediate
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one is a key heterocyclic building block in organic synthesis. Its tricyclic structure, featuring a carbazole core, is a common motif in a variety of biologically active compounds and natural products.[1] The presence of a ketone functional group and a chlorine substituent provides reactive sites for diverse chemical transformations, making it a valuable intermediate in the synthesis of complex molecules for pharmaceutical and material science applications.[2][3] This document provides an overview of its synthesis, key applications as a chemical intermediate, and detailed protocols for its use in synthetic transformations.
Synthesis of the Intermediate
The most common and well-established method for synthesizing the 2,3,4,9-tetrahydro-1H-carbazole core is the Fischer indole synthesis.[2] This reaction involves the acid-catalyzed cyclization of a substituted phenylhydrazine with a cyclohexanone derivative. For this compound, the synthesis typically begins with the condensation of cyclohexan-1,3-dione (or a derivative) and 4-chlorophenylhydrazine.
References
Application of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one in Metabolic Disorder Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one and its close structural analogs are potent and selective inhibitors of Sirtuin 1 (SIRT1), a nicotinamide adenine dinucleotide (NAD+)-dependent deacetylase. SIRT1 is a key regulator of cellular metabolism and is implicated in a variety of age-related diseases, including metabolic disorders such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease. By deacetylating a wide range of protein substrates, including transcription factors and enzymes, SIRT1 controls critical metabolic pathways in tissues like the liver, adipose tissue, and skeletal muscle. The ability of this compound and its analogs to selectively inhibit SIRT1 makes them valuable research tools for elucidating the role of this enzyme in metabolic homeostasis and for the preclinical evaluation of potential therapeutic strategies targeting SIRT1.
This document provides detailed application notes and experimental protocols for the use of this compound and its well-characterized analog, EX-527 (6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide), in the study of metabolic disorders.
Data Presentation
The following tables summarize the quantitative data for the well-characterized SIRT1 inhibitor EX-527, a close structural analog of this compound. This data is crucial for experimental design and interpretation.
Table 1: In Vitro Inhibitory Activity of EX-527
| Target | IC50 | Selectivity vs. SIRT1 |
| SIRT1 | 60-100 nM | - |
| SIRT2 | 19.6 µM | ~200-500 fold |
| SIRT3 | 48.7 µM | ~500-800 fold |
Table 2: In Vivo Administration of EX-527 in a Mouse Model of Diet-Induced Obesity
| Parameter | Details |
| Animal Model | C57BL/6J mice on a high-fat diet (HFD) for 8-12 weeks to induce obesity and insulin resistance. |
| Compound | EX-527 |
| Dosing Route | Intraperitoneal (i.p.) injection or oral gavage. |
| Dosage | Typically 5-10 mg/kg body weight, once daily. |
| Vehicle | A common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline for i.p. injection. |
| Treatment Duration | 4-8 weeks. |
| Key Metabolic Endpoints | Body weight, food intake, glucose tolerance (GTT), insulin tolerance (ITT), serum levels of insulin, triglycerides, cholesterol, and liver enzymes (ALT, AST). |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway influenced by SIRT1 inhibition and typical experimental workflows for studying the effects of this compound in metabolic disorders.
Experimental Protocols
Protocol 1: In Vitro SIRT1 Enzymatic Inhibition Assay (Fluorometric)
Objective: To determine the IC50 value of this compound against recombinant human SIRT1.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide corresponding to p53 residues 379-382, acetylated at Lys382, coupled to a fluorophore)
-
NAD+
-
This compound
-
DMSO
-
SIRT1 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to release the fluorophore)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in assay buffer to achieve a range of concentrations (e.g., from 1 nM to 100 µM).
-
Assay Plate Setup: In a 96-well plate, add the SIRT1 enzyme, assay buffer, and the compound dilutions. Include a vehicle control (DMSO) and a no-enzyme control.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate and NAD+.
-
Incubation: Incubate the plate at 37°C for 45-60 minutes, protected from light.
-
Development: Stop the reaction and develop the fluorescent signal by adding the developer solution. Incubate for an additional 15-30 minutes at 37°C.
-
Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~360 nm and emission at ~460 nm.
-
Data Analysis: Subtract the background fluorescence (from no-enzyme control wells) from all other readings. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Assay for Adipocyte Differentiation
Objective: To evaluate the effect of this compound on the differentiation of preadipocytes.
Materials:
-
3T3-L1 preadipocyte cell line
-
Cell culture medium (DMEM with 10% fetal bovine serum)
-
Adipocyte differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)
-
This compound
-
Oil Red O staining solution
-
Isopropanol
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a multi-well plate and grow to confluence.
-
Induction of Differentiation: Two days post-confluence, replace the growth medium with adipocyte differentiation medium containing various concentrations of the test compound or vehicle (DMSO).
-
Maintenance: After 2-3 days, replace the differentiation medium with DMEM containing 10% FBS and 10 µg/mL insulin, along with the test compound. Continue to culture for another 2-3 days.
-
Maturation: Replace the medium with DMEM containing 10% FBS and the test compound, and culture for an additional 2-4 days until lipid droplets are well-formed.
-
Staining: Wash the cells with PBS and fix with 10% formalin. Stain the intracellular lipid droplets with Oil Red O solution.
-
Quantification: After washing away excess stain, elute the retained Oil Red O with isopropanol and measure the absorbance at ~500 nm using a spectrophotometer.
-
Analysis: Compare the absorbance values of compound-treated cells to vehicle-treated cells to determine the effect on adipocyte differentiation.
Protocol 3: In Vivo Study in a Diet-Induced Obesity Mouse Model
Objective: To assess the in vivo efficacy of this compound on metabolic parameters in a mouse model of obesity and insulin resistance.
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
Standard chow diet
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
This compound
-
Vehicle solution for in vivo administration
-
Equipment for glucose and insulin tolerance tests
-
Analytical kits for measuring serum parameters
Procedure:
-
Acclimatization and Diet Induction: Acclimatize mice for one week, then divide them into a control group (standard chow) and an HFD group. Feed the respective diets for 8-12 weeks to induce a metabolic syndrome phenotype in the HFD group.
-
Treatment: Randomly assign the HFD-fed mice to a vehicle treatment group and a compound treatment group. Administer the compound or vehicle daily via the chosen route (e.g., i.p. injection at 10 mg/kg) for 4-8 weeks.
-
Monitoring: Monitor body weight and food intake weekly throughout the treatment period.
-
Metabolic Testing: Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and towards the end of the treatment period.
-
Endpoint Sample Collection: At the end of the study, euthanize the mice and collect blood and tissues (liver, adipose tissue, skeletal muscle).
-
Biochemical Analysis: Analyze serum for glucose, insulin, triglycerides, total cholesterol, and liver enzymes (ALT, AST).
-
Histological Analysis: Perform hematoxylin and eosin (H&E) staining on liver and adipose tissue sections to assess tissue morphology and lipid accumulation. Oil Red O staining can be used for specific lipid visualization in the liver.
-
Gene Expression Analysis: Extract RNA from tissues and perform quantitative PCR (qPCR) to analyze the expression of key genes involved in metabolism and inflammation.
Troubleshooting & Optimization
Technical Support Center: Purification of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The primary synthetic route to the tetrahydrocarbazole core is the Fischer indole synthesis.[1] Impurities can arise from several sources during this process:
-
Unreacted Starting Materials: Residual 4-chlorophenylhydrazine and cyclohexanone may be present.
-
Regioisomers: In addition to the desired 6-chloro isomer, other isomers such as the 4-chloro or 8-chloro derivatives may form, although the 6-chloro isomer is often the major product.
-
Over-oxidation or Side-Reaction Products: The reaction conditions can sometimes lead to the formation of byproducts.
-
Polymeric Material: Acid-catalyzed polymerization of intermediates can lead to tar-like impurities, which can complicate purification.[2]
Q2: My crude product is a dark, oily residue. How can I handle this?
A2: The formation of a dark, oily, or tarry crude product is a common issue in Fischer indole synthesis, often due to acid-catalyzed side reactions.[2]
-
Initial Work-up: Begin by attempting to precipitate the product from a suitable non-polar solvent like hexanes or heptane. If the product is a solid, this can help remove some of the more soluble, non-polar impurities.
-
Trituration: If precipitation is not effective, try triturating the oil with a solvent in which the desired product is sparingly soluble but the impurities are more soluble. This can sometimes induce crystallization of the product.
-
"Plugging" through Silica: A rapid filtration through a short plug of silica gel can be effective for removing highly polar or colored impurities. Elute with a relatively non-polar solvent system to quickly wash your product through while retaining the "tar" on the silica.
Q3: I am having difficulty achieving baseline separation during column chromatography. What can I do?
A3: Achieving good separation of closely related isomers or byproducts can be challenging.
-
Optimize the Mobile Phase: A shallow gradient elution is often more effective than an isocratic (constant solvent mixture) one. Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 30% ethyl acetate in hexanes).
-
Stationary Phase: While silica gel is the most common stationary phase, for challenging separations, consider using alumina (neutral or basic) which can offer different selectivity.
-
Sample Loading: Ensure the sample is loaded onto the column in a minimal amount of solvent and as a concentrated band. Overloading the column is a common cause of poor separation.
Q4: My purified this compound is showing signs of degradation upon storage. How can I prevent this?
A4: Carbazole derivatives can be susceptible to oxidation, especially when exposed to light and air.
-
Storage Conditions: Store the purified compound under an inert atmosphere (nitrogen or argon) in a tightly sealed container, protected from light. Storing at low temperatures (e.g., in a freezer) can also help to slow down degradation.
-
Purity: Ensure the compound is highly pure, as trace impurities can sometimes catalyze degradation.
Troubleshooting Guides
Issue 1: Low Yield After Column Chromatography
| Possible Cause | Recommended Solution(s) |
| Product is partially soluble in the initial non-polar eluent, leading to premature elution. | Start with a very non-polar eluent (e.g., 100% hexanes) to ensure all non-polar impurities are eluted before gradually increasing the polarity to elute your product. |
| Product is strongly adsorbed to the silica gel and does not elute completely. | If your product is particularly polar, you may need to use a more polar solvent system, such as dichloromethane/methanol. However, be cautious as this can also elute more polar impurities. |
| Improper column packing leading to channeling and poor separation. | Ensure the silica gel is packed uniformly as a slurry to avoid cracks and channels in the stationary phase. |
Issue 2: Persistent Impurities After Recrystallization
| Possible Cause | Recommended Solution(s) |
| Inappropriate solvent choice. | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvent systems. A mixture of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexanes, water) can be effective. For a related compound, 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile, solvent systems like ethanol-water (7:3) or ethyl acetate-hexane (1:1) have been used.[3] |
| Cooling the solution too quickly. | Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Co-crystallization of impurities. | If an impurity has very similar solubility properties to the desired product, it may co-crystallize. In this case, a different purification technique, such as column chromatography, may be necessary prior to recrystallization. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This is a general protocol and may require optimization for your specific sample.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (HPLC grade)
-
Glass column with stopcock
-
Collection tubes/flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Methodology:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a solvent system to determine the optimal eluent for column chromatography. A good starting point is 20-30% ethyl acetate in hexanes. The ideal solvent system should give the desired product an Rf value of approximately 0.3-0.4.
-
-
Column Preparation:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.
-
Add another thin layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in separate tubes.
-
If using a gradient, gradually increase the polarity of the eluent (e.g., from 10% to 40% ethyl acetate in hexanes).
-
-
Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Recrystallization solvent(s) (e.g., ethanol, ethyl acetate, hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
Methodology:
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product and a few drops of a potential solvent.
-
Observe the solubility at room temperature and upon heating. The ideal solvent will have low solubility at room temperature and high solubility when hot.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Once crystal formation appears to have stopped at room temperature, place the flask in an ice bath to maximize crystal yield.
-
-
Crystal Collection and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum.
-
Data Presentation
Table 1: Comparison of Purification Methods for a Related Carbazole Derivative
| Purification Method | Starting Purity | Final Purity | Yield | Reference |
| Recrystallization (Ethanol/Water) | ~95% | >99% | High | [3] |
| Column Chromatography (EtOAc/Hexanes gradient) | ~90% | >99.5% | Moderate | [3] |
Note: This data is for 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile and serves as a general guideline. Actual results for the title compound may vary.
Visualizations
References
Technical Support Center: Optimizing Reductive Amination of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reductive amination of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reductive amination reaction shows low or no conversion. What are the common causes and how can I fix it?
A1: Low conversion is a frequent issue that can stem from several factors:
-
Inefficient Imine Formation: The reaction proceeds via an imine intermediate, and its formation is often the rate-limiting step.[1] This equilibrium can be unfavorable.
-
Solution: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to remove water and drive the equilibrium towards the imine.[2] Alternatively, performing the reaction in a solvent that allows for azeotropic removal of water, such as toluene, can be effective.
-
-
Insufficient Acidity: Imine formation is typically catalyzed by mild acid.[3]
-
Steric Hindrance: Both the ketone on the carbazole core and the chosen amine can be sterically hindered, slowing down the initial nucleophilic attack.
-
Solution: Increase the reaction temperature or extend the reaction time. For particularly stubborn substrates, using a Lewis acid catalyst like Ti(OiPr)₄ or ZnCl₂ may be necessary to activate the ketone.[6]
-
-
Inactive Reducing Agent: The hydride reagent may have degraded due to improper storage or handling.
-
Solution: Use a fresh bottle of the reducing agent. It's good practice to test the reagent on a simpler, reliable substrate to confirm its activity.[7]
-
Q2: I'm observing a significant amount of the corresponding alcohol as a byproduct. How can I prevent the reduction of my starting ketone?
A2: This indicates that your reducing agent is too reactive and is reducing the ketone faster than the imine.
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a powerful reducing agent capable of reducing both ketones and imines.[3][6] This lack of selectivity is a common cause of alcohol byproduct formation.[2]
-
Solution: Switch to a more selective (weaker) reducing agent that preferentially reduces the protonated imine (iminium ion) over the ketone.[2][3] Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) are excellent choices for this purpose.[1][2][3][4] STAB is often preferred as it is less toxic than NaBH₃CN.[2][4]
-
-
Stepwise Procedure: If you must use NaBH₄, a two-step procedure is recommended.
Q3: My reaction is producing dialkylated or other over-alkylated amine byproducts. How can I improve selectivity for the desired mono-alkylated product?
A3: Over-alkylation occurs when the newly formed amine product reacts again with the starting ketone. This is a common problem, especially when synthesizing primary or secondary amines.[3][9][10]
-
Stoichiometry Control: The relative amounts of reactants can influence the outcome.
-
Solution: Use a large excess of the amine starting material. This increases the probability that the ketone will react with the starting amine rather than the product amine.[9]
-
-
Stepwise Approach: A controlled, stepwise approach can prevent the product from reacting further.
-
Solution: Isolate the intermediate imine after its formation, and then perform the reduction in a separate step.[4] This ensures the product amine is never in the presence of the starting ketone.
-
Q4: Which reducing agent is best for this reaction: NaBH₄, NaBH₃CN, or STAB?
A4: The choice depends on your specific requirements for selectivity, safety, and reaction setup (one-pot vs. stepwise).
-
Sodium Borohydride (NaBH₄): Potent and inexpensive, but lacks selectivity, often reducing the starting ketone.[2][6] Best used in a two-step process after imine formation is complete.[6]
-
Sodium Cyanoborohydride (NaBH₃CN): Highly selective for reducing iminium ions in the presence of carbonyls, making it ideal for one-pot reactions.[2][3][4] However, it is highly toxic and generates cyanide waste, requiring careful handling.[2]
-
Sodium Triacetoxyborohydride (STAB): A mild and highly selective reagent that is a safer alternative to NaBH₃CN.[1][2][4] It is effective for a wide range of substrates and is often the preferred reagent for one-pot reductive aminations.[2][11]
Data Presentation
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Feature | Sodium Borohydride (NaBH₄) | Sodium Cyanoborohydride (NaBH₃CN) | Sodium Triacetoxyborohydride (STAB) |
| Selectivity | Low (reduces ketones/aldehydes)[2][6] | High (selective for iminium ions)[2][3] | High (selective for iminium ions)[1][4] |
| Reactivity | High | Moderate | Mild |
| Optimal pH | Neutral to slightly basic | Mildly acidic (pH ~5-6)[4] | Mildly acidic (often used with AcOH)[4] |
| Ideal Procedure | Stepwise (add after imine formation)[3][6] | One-pot[2] | One-pot[2] |
| Toxicity | Low | High (generates HCN)[2] | Moderate (less toxic than NaBH₃CN)[1][2] |
| Common Solvents | Methanol, Ethanol[6] | Methanol[2][6] | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), THF[6][11] |
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is recommended for its high selectivity and operational simplicity.
-
Reactant Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv.).
-
Solvent Addition: Dissolve the starting material in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).[11]
-
Amine Addition: Add the desired amine (1.1-1.5 equiv.).
-
Acid Catalyst (Optional): For less reactive amines or ketones, a catalytic amount of glacial acetic acid (0.1-1.0 equiv.) can be added to facilitate imine formation.[2][4] Stir the mixture at room temperature for 30-60 minutes.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.3-1.6 equiv.) portion-wise to control any potential exotherm.[2]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[12]
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2]
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for reductive amination.
Reaction Pathway
Caption: General pathway for reductive amination.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. jocpr.com [jocpr.com]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fischer Indole Synthesis of Substituted Carbazoles
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of substituted carbazoles via the Fischer indole synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the Fischer indole synthesis of substituted carbazoles, offering potential causes and recommended solutions.
Problem 1: Low or No Yield of the Desired Carbazole Product
| Potential Cause | Recommended Solution |
| Incomplete Hydrazone Formation | The initial condensation of the phenylhydrazine and the cyclic ketone to form the hydrazone may be inefficient. |
| Unfavorable Reaction Conditions | The chosen acid catalyst, solvent, or temperature may not be optimal for the specific substrates. |
| Poor Quality of Phenylhydrazine | Impurities in the phenylhydrazine starting material can inhibit the reaction. |
| Steric Hindrance | Bulky substituents on either the phenylhydrazine or the cyclic ketone can sterically hinder the key[1][1]-sigmatropic rearrangement. |
| Electron-Withdrawing Groups | Strong electron-withdrawing groups on the phenylhydrazine ring can deactivate it towards the electrophilic cyclization step. |
Problem 2: Formation of Multiple Products and Purification Difficulties
| Potential Cause | Recommended Solution |
| Formation of Regioisomers | The use of an unsymmetrical cyclic ketone can lead to the formation of two different ene-hydrazine intermediates, resulting in a mixture of isomeric carbazole products.[2] |
| Side Reactions | Under the acidic and often high-temperature conditions of the Fischer indole synthesis, various side reactions can occur. |
| Tar Formation | The reaction mixture may produce polymeric or tarry byproducts, complicating product isolation and purification. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Fischer indole synthesis for producing carbazoles?
A1: The reaction begins with the acid-catalyzed condensation of a phenylhydrazine with a cyclic ketone (e.g., cyclohexanone) to form a phenylhydrazone. The phenylhydrazone then tautomerizes to its ene-hydrazine form. The key step is a[1][1]-sigmatropic rearrangement of the protonated ene-hydrazine, which leads to the formation of a new carbon-carbon bond and cleavage of the weak nitrogen-nitrogen bond. Subsequent cyclization and elimination of ammonia with aromatization yield the final carbazole product.[3]
Q2: How do substituents on the phenylhydrazine ring affect the outcome of the reaction?
A2: Electron-donating groups on the phenylhydrazine ring generally accelerate the reaction, while electron-withdrawing groups tend to slow it down and may require more forcing conditions.[2] Substituents at the meta-position of the phenylhydrazine can lead to the formation of a mixture of regioisomeric carbazoles.
Q3: Can I use any acid catalyst for the Fischer indole synthesis of carbazoles?
A3: While a variety of Brønsted and Lewis acids can catalyze the reaction, the choice of catalyst can significantly impact the yield and purity of the product.[3] The optimal catalyst is substrate-dependent and often needs to be determined empirically. Polyphosphoric acid (PPA) is a commonly used and effective catalyst for this transformation.[4][5]
Q4: My reaction is producing a mixture of two isomeric carbazoles. How can I improve the regioselectivity?
A4: The formation of regioisomers is a common challenge when using unsymmetrical cyclic ketones. The regioselectivity can sometimes be influenced by the choice of acid catalyst and solvent. Milder reaction conditions may favor the formation of one isomer over the other.[2] However, in many cases, the separation of the isomeric products by chromatography is unavoidable.
Quantitative Data
The following tables summarize quantitative data on the Fischer indole synthesis of substituted carbazoles, highlighting the impact of different reaction conditions on product yields.
Table 1: Effect of Phenylhydrazine Substituents on the Yield of 1-Oxo-1,2,3,4-tetrahydrocarbazoles *
| Phenylhydrazine Substituent | Acid Catalyst | Yield (%) | Notes |
| H | Acetic Acid | 73 | - |
| 4-Methyl | Acetic Acid | 78 | - |
| 4-Methoxy | Acetic Acid | 82 | - |
| 4-Chloro | Acetic Acid | 75 | - |
| 3-Chloro | Acetic Acid | 65 | Mixture of 5-chloro and 7-chloro isomers |
| 4-Nitro | Acetic Acid | 55 | - |
*Data adapted from a representative synthesis. Yields are for isolated products.
Table 2: Comparison of Acid Catalysts in the Synthesis of 1,2,3,4-Tetrahydrocarbazole *
| Acid Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Acetic Acid | Reflux | 2 | 75 |
| 10% H₂SO₄ in Ethanol | Reflux | 4 | 68 |
| Polyphosphoric Acid (PPA) | 100 | 1 | 85 |
| Zinc Chloride (ZnCl₂) | 150 (neat) | 1 | 80 |
*Illustrative data compiled from typical literature procedures. Yields can vary based on specific reaction scale and conditions.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1,2,3,4-Tetrahydrocarbazole
This protocol describes a general method for the synthesis of the parent 1,2,3,4-tetrahydrocarbazole.
Materials:
-
Cyclohexanone (5.0 g, 51 mmol)
-
Phenylhydrazine (5.5 g, 51 mmol)
-
Glacial Acetic Acid (50 mL)
Procedure:
-
To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexanone and glacial acetic acid.
-
Begin stirring and heat the mixture to reflux.[2]
-
Slowly add phenylhydrazine dropwise to the refluxing mixture over a period of 30 minutes.[2]
-
Continue to heat the reaction mixture at reflux for an additional hour after the addition is complete.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from ethanol.
Protocol 2: Synthesis of Substituted 1-Oxo-1,2,3,4-tetrahydrocarbazoles with Minimized Side Reactions
This protocol is adapted for the synthesis of substituted carbazoles and includes steps to minimize the formation of regioisomers and other byproducts.
Materials:
-
Substituted Phenylhydrazine Hydrochloride (10 mmol)
-
Cyclohexane-1,2-dione (12 mmol)
-
Polyphosphoric Acid (PPA) (30 g)
Procedure:
-
In a 100 mL three-necked flask equipped with a mechanical stirrer and a thermometer, thoroughly mix the substituted phenylhydrazine hydrochloride and cyclohexane-1,2-dione.
-
Slowly add polyphosphoric acid to the mixture with vigorous stirring. An exothermic reaction may be observed.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Carefully pour the hot reaction mixture onto crushed ice (200 g) with stirring.
-
Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried.
-
The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.
Visualizations
Caption: General workflow of the Fischer indole synthesis of carbazoles.
Caption: Competing pathways in the Fischer indole synthesis of carbazoles.
Caption: A logical approach to troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. Fischer Indole Syntheses with Polyphosphoric Acid | Semantic Scholar [semanticscholar.org]
- 5. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one in different solvents and pH
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common stability issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the common solvents for dissolving this compound?
A1: this compound is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1] For aqueous solutions, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it with the desired aqueous buffer. Keep the final concentration of the organic co-solvent low (typically <1%) to minimize its impact on the experiment.[2]
Q2: What are the primary factors that can affect the stability of this compound in solution?
A2: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.[3][4] Degradation can occur through mechanisms such as hydrolysis, oxidation, and photolysis.
Q3: How can I monitor the degradation of the compound over time?
A3: The most common and reliable method for monitoring the degradation of a compound in solution is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[3][5][6] This technique allows for the separation and quantification of the parent compound from its degradation products.
Q4: What is a forced degradation study and why is it important?
A4: A forced degradation study involves intentionally exposing the compound to harsh conditions (e.g., high heat, extreme pH, oxidizing agents, and intense light) to accelerate its degradation.[4][7] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing a stability-indicating analytical method.[7] The industry-accepted range for degradation in such studies is typically between 5-20%.[7]
Troubleshooting Guide
This guide addresses specific stability issues you might encounter during your experiments.
Issue 1: Rapid degradation of the compound in aqueous buffer.
-
Possible Cause: The pH of the aqueous buffer may be promoting hydrolysis.
-
Troubleshooting Steps:
-
Verify the pH of your buffer.
-
Perform a pH stability screen by testing the compound's stability in a range of buffers (e.g., pH 4, 7, and 9).
-
If the compound is found to be unstable at a particular pH, consider adjusting the pH of your experimental solution or using a different buffer system.
-
Store solutions at lower temperatures (e.g., 4°C or -20°C) to slow down degradation.
-
Issue 2: Inconsistent results between experimental repeats.
-
Possible Cause: The compound may be sensitive to light (photodegradation).
-
Troubleshooting Steps:
-
Protect your solutions from light by using amber vials or covering your containers with aluminum foil.
-
Minimize the exposure of your solutions to ambient light during preparation and handling.
-
Include a control sample that is kept in the dark to compare against the light-exposed sample.
-
Issue 3: Appearance of unexpected peaks in the HPLC chromatogram.
-
Possible Cause: This could be due to degradation of the compound or the presence of impurities in the solvent.
-
Troubleshooting Steps:
-
Conduct a forced degradation study to identify the retention times of potential degradation products.
-
Analyze a blank sample (solvent without the compound) to check for impurities.
-
Ensure the purity of your solvents and use high-quality reagents.
-
Data Presentation: Stability of this compound
The following table presents hypothetical stability data to illustrate how to report your findings. It is essential to generate your own data following the provided experimental protocols.
| Solvent System | pH | Temperature (°C) | Time (hours) | % Remaining Compound |
| Acetonitrile:Water (1:1) | 7.4 | 25 | 0 | 100 |
| 2 | 98.5 | |||
| 4 | 97.1 | |||
| 8 | 94.3 | |||
| 24 | 85.2 | |||
| 0.1 M HCl | 1 | 60 | 0 | 100 |
| 2 | 90.7 | |||
| 4 | 82.1 | |||
| 8 | 68.5 | |||
| 0.1 M NaOH | 13 | 60 | 0 | 100 |
| 1 | 85.4 | |||
| 2 | 72.9 | |||
| 4 | 53.2 | |||
| 3% H₂O₂ | ~7 | 25 | 0 | 100 |
| 2 | 88.6 | |||
| 4 | 78.3 | |||
| 8 | 61.9 |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol).[3]
-
Working Solution Preparation: Dilute the stock solution with the desired test solvent (e.g., buffer, acidic, or basic solution) to a final concentration of 100 µg/mL for analysis.[3]
Protocol 2: Forced Degradation Studies
-
Acid Hydrolysis:
-
Mix equal volumes of the 1 mg/mL stock solution and 0.1 M HCl.[3]
-
Incubate the solution at 60°C.[3]
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8, and 24 hours).[3]
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase for HPLC analysis.[3]
-
If no significant degradation is observed, repeat the study with 1 M HCl.[3]
-
-
Base Hydrolysis:
-
Mix equal volumes of the 1 mg/mL stock solution and 0.1 M NaOH.[3]
-
Incubate the solution at 60°C.[3]
-
Withdraw aliquots at specified time points (e.g., 1, 2, 4, and 8 hours).[3]
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl and dilute with the mobile phase for HPLC analysis.[3]
-
If no significant degradation is observed, repeat the study with 1 M NaOH.[3]
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Photolytic Degradation:
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for forced degradation studies.
References
- 1. Buy 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole | 36684-65-8 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. enamine.net [enamine.net]
- 6. usp.org [usp.org]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Avoiding byproduct formation in the chlorination of 2,3,4,9-tetrahydro-1H-carbazol-1-one
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the chlorination of 2,3,4,9-tetrahydro-1H-carbazol-1-one, with a focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common reagent for the selective chlorination of 2,3,4,9-tetrahydro-1H-carbazol-1-one?
A1: N-Chlorosuccinimide (NCS) is a widely used reagent for the chlorination of organic compounds, including the α-chlorination of ketones.[1] It is favored for its solid, easy-to-handle nature and its tunable reactivity, which allows for both electrophilic and radical-mediated pathways.[2] For the target molecule, NCS is the recommended reagent for introducing a chlorine atom at the C-2 position (α to the carbonyl group).
Q2: What are the potential byproducts in the chlorination of 2,3,4,9-tetrahydro-1H-carbazol-1-one?
A2: The primary expected byproduct is the dichlorinated product at the C-2 position. Other potential side reactions include electrophilic substitution on the electron-rich aromatic ring of the carbazole nucleus, leading to chlorinated carbazole derivatives, and chlorination at the nitrogen atom. The indole moiety, a core component of carbazole, is known to undergo chlorine substitution and other transformations during chlorination.[3][4]
Q3: How can I favor monochlorination over dichlorination?
A3: To favor monochlorination, it is crucial to control the stoichiometry of the reagents. Using a slight excess of the substrate or adding the chlorinating agent portion-wise can help minimize the formation of the dichlorinated byproduct. Slow addition of N-Chlorosuccinimide (NCS) has been shown to significantly reduce dichlorination in the α-chlorination of aldehydes.[5]
Q4: What reaction conditions are recommended for the selective α-chlorination?
A4: The α-chlorination of ketones with NCS typically proceeds through an enol or enolate intermediate.[2] The reaction can be catalyzed by either acid or base. For substrates sensitive to strong bases, acid catalysis using a protic acid like acetic acid or a catalytic amount of a stronger acid like p-toluenesulfonic acid is a common approach.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | 1. Inactive N-Chlorosuccinimide (NCS).2. Insufficient reaction temperature.3. Inadequate catalysis for enol/enolate formation. | 1. Use freshly recrystallized NCS. Purity can be checked by melting point.2. Gradually increase the reaction temperature, monitoring for byproduct formation by TLC.3. Add a catalytic amount of a protic acid (e.g., acetic acid, p-TsOH). |
| Formation of multiple products (aromatic chlorination) | The electron-rich carbazole ring is susceptible to electrophilic attack.[6] | 1. Use a non-polar, aprotic solvent to disfavor ionic reaction pathways.2. Avoid strong acid catalysts that can activate the aromatic ring towards electrophilic substitution.3. Conduct the reaction in the dark to minimize radical-mediated aromatic chlorination. |
| Significant amount of dichlorinated product | 1. Excess of NCS.2. Rapid addition of NCS. | 1. Use a stoichiometric amount or a slight excess of the carbazolone substrate.2. Add NCS in small portions over a longer period.[5] |
| Product is unstable and decomposes upon purification | The α-chloro ketone may be sensitive to heat or silica gel. | 1. Purify the product at lower temperatures (e.g., column chromatography in a cold room).2. Use a neutral or deactivated silica gel for chromatography.3. Minimize the time the product is on the column. |
| N-Chlorination byproduct observed | The nitrogen atom of the carbazole ring can be nucleophilic. | 1. N-acylation or N-sulfonylation to protect the nitrogen atom prior to chlorination. However, this adds extra steps to the synthesis.2. Use of milder chlorinating agents or reaction conditions. |
Data Presentation
Table 1: Comparison of Chlorinating Agents for α-Chlorination of Ketones
| Chlorinating Agent | Typical Conditions | Advantages | Disadvantages |
| N-Chlorosuccinimide (NCS) | Acid or base catalysis, various solvents (e.g., AcOH, CCl₄, CH₂Cl₂) | Mild, selective for monochlorination with controlled stoichiometry, easy to handle.[2] | Can lead to aromatic chlorination in activated systems. |
| Sulfuryl Chloride (SO₂Cl₂) | Often used neat or in chlorinated solvents. | Powerful chlorinating agent. | Highly reactive, can lead to polychlorination and side reactions, corrosive.[7] |
| Trichloroisocyanuric Acid (TCCA) | Can be used with or without a catalyst. | High chlorine content, efficient. | Can be less selective than NCS. |
| Molecular Chlorine (Cl₂) | Radical initiator (UV light) or Lewis acid catalyst. | Inexpensive. | Difficult to handle (gas), often leads to a mixture of products.[8] |
Experimental Protocols
Protocol 1: General Procedure for α-Chlorination of 2,3,4,9-Tetrahydro-1H-carbazol-1-one with NCS
Disclaimer: This is a general procedure based on the α-chlorination of similar cyclic ketones and may require optimization for the specific substrate.
Materials:
-
2,3,4,9-Tetrahydro-1H-carbazol-1-one
-
N-Chlorosuccinimide (NCS), recrystallized
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2,3,4,9-tetrahydro-1H-carbazol-1-one (1.0 eq.) in a mixture of dichloromethane and glacial acetic acid (e.g., 10:1 v/v).
-
To the stirred solution, add N-Chlorosuccinimide (1.05-1.1 eq.) portion-wise over 30 minutes at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Mandatory Visualizations
Caption: Experimental workflow for the α-chlorination of 2,3,4,9-tetrahydro-1H-carbazol-1-one.
Caption: Potential reaction pathways and byproduct formation in the chlorination of 2,3,4,9-tetrahydro-1H-carbazol-1-one.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Controlling (E/Z)-Stereoselectivity of -NHC=O Chlorination: Mechanism Principles for Wide Scope Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. op.niscpr.res.in [op.niscpr.res.in]
- 6. Chlorination - Common Conditions [commonorganicchemistry.com]
- 7. Highly enantioselective α-chlorination of cyclic β-ketoesters catalyzed by N,N′-Dioxide using NCS as the chlorine source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Site Selective Chlorination of C(sp3)–H Bonds Suitable for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in scaling up the synthesis of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and purification of the target compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Cyclization Step | Incomplete reaction during Fischer indole synthesis. | - Ensure anhydrous conditions. - Optimize the acid catalyst (e.g., acetic acid, sulfuric acid, polyphosphoric acid) and its concentration.[1] - Adjust reaction temperature and time; monitor progress using TLC.[1] |
| Tar formation due to acid-catalyzed decomposition. | - Control the reaction temperature carefully to prevent exotherms.[2] - Consider a slower, portion-wise addition of reagents on a larger scale.[1] | |
| Difficult Imine Formation | Steric hindrance or electronic effects. | - Increase reaction time and temperature (e.g., 15 hours at 60 °C has been reported, though with tar formation).[2] - Use a Dean-Stark trap to remove water and drive the equilibrium towards imine formation.[3] |
| Poor Diastereoselectivity in Asymmetric Synthesis | Suboptimal chiral directing group or catalyst. | - Screen different chiral auxiliaries, such as chiral (phenyl)ethylamines, which have shown high diastereoselectivity.[2][3] - Evaluate different chiral catalysts and reaction conditions if pursuing a catalytic asymmetric approach.[2] |
| Inconsistent Results on Scale-Up | Poor heat and mass transfer in larger reactors. | - Utilize a jacketed reactor for precise temperature control.[1] - Ensure efficient and consistent stirring to maintain a homogeneous reaction mixture.[1] |
| Product Purification Challenges | Presence of closely related impurities or tar. | - Recrystallization from a suitable solvent like ethanol is often effective for purification.[1][4] - If crystallization is difficult, consider column chromatography (MPLC for larger scale).[1] - Conversion to a salt can sometimes facilitate purification by crystallization.[1][3] |
Frequently Asked Questions (FAQs)
Q1: What is a common starting point for the synthesis of the this compound core?
A1: A common method is the Fischer indole synthesis, which involves the acid-catalyzed cyclization of a substituted phenylhydrazine with a cyclohexanone derivative.[1][4]
Q2: What are the key considerations when scaling up the Fischer indole synthesis for this compound?
A2: Critical parameters for scale-up include efficient heat transfer to control exotherms, effective mixing to ensure homogeneity, controlled addition of reagents, and careful monitoring of the reaction temperature to minimize side reactions and tar formation.[1][2]
Q3: Are there established methods for achieving an asymmetric synthesis of derivatives of this compound?
A3: Yes, an efficient asymmetric synthesis has been developed using a chiral (phenyl)ethylamine-directed diastereoselective reductive amination, achieving up to 96% diastereoselectivity.[2][3] This approach has been successfully scaled up in 200-gallon reactors.[2][3]
Q4: What purification techniques are most suitable for large-scale production?
A4: For large-scale purification, crystallization is the most economical and efficient method.[1] If the product is an oil or difficult to crystallize, medium-pressure liquid chromatography (MPLC) can be employed.[1] Additionally, forming a salt of the final compound can aid in purification by crystallization.[1][3]
Q5: How can I minimize the formation of tar during the synthesis?
A5: Tar formation is often attributed to acid-catalyzed decomposition.[2] To mitigate this, it is crucial to maintain strict control over the reaction temperature and consider a more gradual addition of reagents, especially during scale-up operations.
Experimental Protocols
General Protocol for Fischer Indole Synthesis of a Tetrahydrocarbazole Core
This is a representative protocol and may require optimization for the specific synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the appropriate substituted phenylhydrazine hydrochloride (1.0 eq) in glacial acetic acid.
-
Reagent Addition: Add the corresponding cyclohexanone derivative (1.1 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the precipitated solid by filtration, wash it with water, and then with cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent such as ethanol to obtain the pure tetrahydrocarbazole derivative.[1]
Visualizations
Caption: A workflow diagram illustrating the synthesis and purification stages for this compound, including a troubleshooting loop.
Caption: Logical relationships between challenges, solutions, and outcomes in scaling up the synthesis.
References
Improving diastereoselectivity in the synthesis of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one analogs, with a focus on improving diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the this compound core structure?
A1: The core structure is commonly synthesized via the Borsche synthesis, which is a specific application of the Fischer indole synthesis.[1] This method involves the reaction of 4-chloroaniline with 2-(hydroxymethylene)cyclohexanone (a tautomer of 2-formylcyclohexanone) to form a (4-chlorophenyl)hydrazone intermediate, which then undergoes cyclization.[1]
Q2: How can I introduce stereocenters and control diastereoselectivity in the synthesis of analogs of this compound?
A2: A key and effective method for introducing a stereocenter with high diastereoselectivity is through the asymmetric reductive amination of the this compound ketone.[1][2] This approach utilizes chiral directing groups, such as chiral (phenyl)ethylamines, to achieve high facial selectivity during the reduction of the imine intermediate.[1][2] Other advanced methods for stereocontrolled synthesis of tetrahydrocarbazoles include asymmetric organocatalysis, multicatalytic asymmetric syntheses, and palladium-catalyzed enantioselective cyclizations.[3][4]
Q3: What are some of the common challenges encountered during the synthesis and how can they be addressed?
A3: Common challenges include low yields, the formation of tar-like byproducts, and poor diastereoselectivity.[1] Low yields and tar formation during imine formation can be due to the acid-catalyzed decomposition of the ketone starting material or the amine product.[1] Careful control of reaction conditions such as temperature and reaction time is crucial. Poor diastereoselectivity can be addressed by selecting an appropriate chiral auxiliary or catalyst and optimizing the reaction parameters.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Diastereoselectivity in Reductive Amination | Ineffective chiral auxiliary or catalyst. | - Employ a more sterically demanding chiral auxiliary, such as a bulkier (phenyl)ethylamine derivative.- Screen different chiral catalysts, for instance, Noyori-type Ru(II) complexes.[1] |
| Suboptimal reaction conditions. | - Vary the temperature; lower temperatures often favor higher selectivity.- Experiment with different solvents to influence the transition state geometry. | |
| Low Yield in Fischer Indole Synthesis | Decomposition of hydrazone intermediate. | - Use a milder acid catalyst (e.g., p-toluenesulfonic acid instead of polyphosphoric acid).- Optimize the reaction temperature and time to minimize side reactions.[5] |
| Formation of Tar-like Byproducts | Acid-catalyzed decomposition of starting materials or products.[1] | - Reduce the reaction temperature.- Decrease the concentration of the acid catalyst.- Shorten the reaction time. |
| Poor Enantioselectivity in Catalytic Methods | Inappropriate ligand for the metal catalyst. | - Screen a library of chiral ligands to find one that provides better stereochemical induction.- Consider using a cooperative catalytic system with a chiral Brønsted acid.[3][6] |
| Racemization of the product. | - Ensure that the work-up and purification conditions are not harsh enough to cause epimerization.- An unexpected epimerization was observed during C3-alkylation in a related system, so be mindful of the stability of your stereocenters.[3] |
Quantitative Data on Diastereoselectivity
The following table summarizes the diastereoselectivity achieved in the asymmetric reductive amination of this compound using different chiral reagents.
| Chiral Reagent/Catalyst | Diastereomeric Excess (d.e.) | Reference |
| Chiral (Phenyl)ethylamines | Up to 96% | [2] |
| Noyori Chiral Ru(II) Complexes | High enantioselectivity reported | [1] |
| Asymmetric Organocatalysis (for related tetrahydrocarbazoles) | Excellent diastereo- and enantioselectivities | [3] |
| Palladium-Catalyzed Arylative Cyclization (for related hydrocarbazolones) | >20:1 dr | [4] |
Experimental Protocols
Asymmetric Reductive Amination Directed by Chiral (Phenyl)ethylamines
This protocol is adapted from a reported efficient asymmetric synthesis.[2]
-
Imine Formation: To a solution of this compound in a suitable solvent (e.g., methanol), add a chiral (phenyl)ethylamine. The reaction is typically stirred at room temperature until imine formation is complete (monitored by TLC or LC-MS).
-
Reduction: The reaction mixture is then treated with a reducing agent, such as sodium cyanoborohydride, at a controlled temperature (e.g., 0 °C to room temperature).
-
Work-up and Purification: After the reaction is complete, the mixture is quenched, and the product is extracted. The diastereomers are then separated by chromatography to yield the desired product with high diastereomeric purity.
Note: The specific choice of chiral (phenyl)ethylamine, solvent, and temperature will significantly impact the diastereoselectivity and should be optimized for each specific analog.
Visualizations
Caption: Workflow for asymmetric reductive amination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pd-catalyzed enantioselective access to hydrocarbazolones containing contiguous quaternary and tertiary stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
Optimizing reaction conditions for the acylation of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction conditions for the acylation of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the acylation of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine?
A1: The primary challenges stem from the steric hindrance around the 1-amino group, which is a secondary amine situated on a bulky tetracyclic scaffold. This can lead to low reactivity and require more forcing reaction conditions. Electron-withdrawing groups on the acylating agent can further decrease reactivity.
Q2: Which acylating agents are suitable for this reaction?
A2: A variety of acylating agents can be used, with their reactivity generally following this order: acyl chlorides > acid anhydrides > carboxylic acids (with a coupling agent). The choice of agent will depend on the desired reactivity and the tolerance of other functional groups in the molecule. For instance, highly reactive acyl chlorides are effective for less reactive amines.
Q3: What is the role of a base in this acylation reaction?
A3: A base is crucial to neutralize the acidic byproduct (e.g., HCl from acyl chlorides or carboxylic acid from anhydrides), which would otherwise protonate the starting amine, rendering it unreactive. Common bases include tertiary amines like triethylamine (TEA) and pyridine, or inorganic bases like potassium carbonate.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a standard method for monitoring the reaction's progress. A co-spot of the starting material and the reaction mixture will help in determining the consumption of the amine. Staining with an appropriate agent (e.g., ninhydrin for the primary amine starting material) can aid visualization.
Q5: What are the typical purification methods for the acylated product?
A5: Purification is commonly achieved through column chromatography on silica gel. If the product is a solid, recrystallization from a suitable solvent system can be an effective method for obtaining a high-purity product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Low reactivity of the amine: Steric hindrance around the amino group. 2. Inactive acylating agent: The acylating agent may have degraded due to moisture. 3. Insufficiently strong base: The base may not be strong enough to effectively scavenge the acid byproduct. 4. Low reaction temperature: The reaction may require more thermal energy to overcome the activation barrier. | 1. Use a more reactive acylating agent (e.g., acyl chloride instead of an anhydride). 2. Use a fresh or newly opened bottle of the acylating agent. 3. Switch to a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA). 4. Increase the reaction temperature and monitor the reaction for potential side product formation. |
| Formation of Multiple Products | 1. Diacylation: The initially formed amide reacts further with the acylating agent. This is less common with this sterically hindered amine but can occur with a large excess of a highly reactive acylating agent. 2. Side reactions of the carbazole ring: Under strongly acidic or basic conditions, other parts of the molecule may react. | 1. Use a stoichiometric amount of the acylating agent and add it slowly to the reaction mixture. 2. Maintain neutral or slightly basic conditions and avoid excessively high temperatures. |
| Presence of Unreacted Starting Amine | 1. Incomplete reaction: The reaction has not been allowed to proceed to completion. 2. Insufficient acylating agent: Not enough acylating agent was used to react with all of the starting amine. | 1. Extend the reaction time and continue to monitor by TLC. 2. Add a slight excess (1.1-1.2 equivalents) of the acylating agent. |
| Difficult Purification | 1. Co-elution of product and impurities: The polarity of the product and impurities may be very similar. 2. Product is an oil: Difficulty in handling and isolating the pure compound. | 1. Optimize the solvent system for column chromatography. A gradient elution might be necessary. 2. If the product is an oil, try to form a solid salt by treating it with an appropriate acid (e.g., HCl in ether) to facilitate purification by crystallization. |
Experimental Protocols
Protocol 1: General Acylation using an Acyl Chloride
This protocol is a general guideline for the acylation of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine with an acyl chloride.
Materials:
-
6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Dissolve 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) to the solution and stir for 5 minutes.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Protocol 2: Acylation using an Acid Anhydride with Catalytic DMAP
This protocol is suitable for acylation using a less reactive acid anhydride.
Materials:
-
6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
-
Acid anhydride (e.g., acetic anhydride) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine (1.0 eq) and DMAP (0.1 eq) in a mixture of anhydrous DCM and pyridine.
-
Add the acid anhydride (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
After the reaction is complete, dilute the mixture with DCM and wash with 1 M HCl to remove pyridine and DMAP.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Data Presentation
Table 1: Representative Reaction Conditions for the Acylation of Tetrahydrocarbazole Derivatives.
| Entry | Acylating Agent | Base | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Acetyl chloride | TEA | - | DCM | RT | 3 | >90 |
| 2 | Benzoyl chloride | Pyridine | - | DCM | RT | 5 | 85-95 |
| 3 | Acetic anhydride | - | DMAP | Pyridine/DCM | RT | 18 | 70-85 |
| 4 | Propionyl chloride | K₂CO₃ | - | DMF | 0-5 | 1 | ~90 |
| 5 | Chloroacetyl chloride | K₂CO₃ | - | DMF | 0-5 | 0.5 | ~92 |
Note: Yields are approximate and can vary based on the specific substrate and reaction scale.
Mandatory Visualization
Caption: Workflow for the acylation of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine.
Caption: Troubleshooting logic for low yield in the acylation reaction.
Validation & Comparative
Unveiling the Potency of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one as a SIRT1 Inhibitor: A Comparative Analysis
For researchers and drug development professionals navigating the landscape of sirtuin modulators, a thorough understanding of the inhibitory activity and selectivity of available compounds is paramount. This guide provides a detailed comparison of the SIRT1 inhibitory activity of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one, commonly known as EX-527, with other notable SIRT1 inhibitors. The data presented is supported by experimental protocols and visualized signaling pathways to offer a comprehensive resource for informed decision-making in research applications.
Comparative Inhibitory Activity Against Sirtuins
The efficacy of a SIRT1 inhibitor is not only determined by its potency against its primary target but also by its selectivity over other sirtuin isoforms. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (EX-527) and other well-characterized sirtuin inhibitors against SIRT1, SIRT2, and SIRT3. Lower IC50 values indicate greater potency.
| Inhibitor | SIRT1 IC50 | SIRT2 IC50 | SIRT3 IC50 |
| This compound (EX-527) | 38 nM - 98 nM[1] | 19.6 µM - 32.6 µM[1] | 22.4 µM - 48.7 µM[1][2] |
| Sirtinol | 131 µM[3] | 38 µM[2] | - |
| Cambinol | 56 µM[3] | 59 µM[3] | - |
| Suramin | 0.297 µM[3] | 1.15 µM[3] | - |
| Nicotinamide | ~50 µM | - | - |
Key Observations: this compound (EX-527) demonstrates high potency against SIRT1 with IC50 values in the nanomolar range.[1] Importantly, it exhibits significant selectivity for SIRT1, with substantially higher IC50 values for SIRT2 and SIRT3, indicating weaker inhibition of these isoforms.[1][2] In contrast, inhibitors like Sirtinol and Cambinol show micromolar potency and less selectivity between SIRT1 and SIRT2.[2][3] Suramin is a potent inhibitor of both SIRT1 and SIRT2.[3] Nicotinamide, a well-known pan-sirtuin inhibitor, displays moderate potency.
SIRT1 Signaling Pathway
SIRT1 is a crucial NAD+-dependent deacetylase that plays a central role in a variety of cellular processes, including stress resistance, metabolism, and aging. It exerts its effects by deacetylating a wide range of histone and non-histone protein substrates. The following diagram illustrates a simplified overview of the SIRT1 signaling pathway, highlighting some of its key substrates and downstream effects.
References
Unveiling the Action of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one: A Comparative Guide to its Sirtuin 1 Inhibitory Mechanism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the mechanism of action for 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one, establishing its role as a potent and selective inhibitor of Sirtuin 1 (SIRT1). Through a comparative analysis with other known sirtuin inhibitors, this document outlines the quantitative performance, detailed experimental protocols, and the underlying signaling pathways.
Due to the limited direct experimental data on this compound, this guide leverages the extensive research conducted on its close structural analog, 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide (EX-527 or Selisistat) . The high degree of structural similarity strongly suggests a shared mechanism of action as a selective SIRT1 inhibitor.
Comparative Analysis of SIRT1 Inhibitors
The inhibitory potency of EX-527, a proxy for this compound, is compared against other well-characterized sirtuin inhibitors, Sirtinol and Cambinol. The data, presented in Table 1, highlights the superior potency and selectivity of the carbazole-based scaffold for SIRT1.
| Inhibitor | Target | IC50 | Selectivity vs. SIRT1 |
| EX-527 (Selisistat) | SIRT1 | 38 - 98 nM [1][2][3][4][5] | - |
| SIRT2 | 19.6 µM[2][3][5] | ~200-515 fold[1][3] | |
| SIRT3 | 48.7 µM[2][3][5] | ~500-1280 fold[1][3] | |
| Sirtinol | SIRT1 | 131 µM[6][7] | - |
| SIRT2 | 38 µM[6][7] | 0.29-fold (less selective)[6][7] | |
| SIRT3 | No significant activity reported[6] | - | |
| Cambinol | SIRT1 | 56 µM[8][9] | - |
| SIRT2 | 59 µM[8][9] | ~1-fold (non-selective)[8][9] | |
| SIRT3 | No significant activity reported[8] | - | |
| SIRT5 | Weak inhibition (42% at 300 µM)[8][10] | - |
Table 1: Comparative Inhibitory Activity. The half-maximal inhibitory concentration (IC50) values for EX-527, Sirtinol, and Cambinol against human sirtuin isoforms. EX-527 demonstrates high potency and selectivity for SIRT1.
Mechanism of Action: Sirtuin 1 Inhibition
SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including stress responses, metabolism, and aging by deacetylating histone and non-histone proteins.[11] Inhibition of SIRT1 by compounds such as this compound and its analogs can modulate these pathways, making them valuable tools for research in areas like neurodegenerative diseases and cancer.[12]
Experimental Protocols
Fluorometric SIRT1 Inhibition Assay
This in vitro assay quantifies the deacetylase activity of SIRT1 and is used to determine the IC50 values of inhibitory compounds.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide with an acetylated lysine residue)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
SIRT1 assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
Test compound (dissolved in DMSO)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add the assay buffer, the test compound dilutions, and the SIRT1 enzyme. Include a no-enzyme control (buffer only) and a vehicle control (DMSO).
-
Initiate the reaction by adding the fluorogenic substrate and NAD+ mixture to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding the developer solution.
-
Incubate for an additional 15-30 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity (e.g., excitation ~360 nm, emission ~460 nm).
-
Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
While the primary mechanism of action for the carbazole core of the title compound is SIRT1 inhibition, other tetrahydrocarbazole derivatives have been reported to exhibit acetylcholinesterase (AChE) inhibitory activity.[13] The following protocol can be used to assess this potential secondary mechanism.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (dissolved in a suitable solvent like DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare serial dilutions of the test compound in the phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound dilutions.
-
Add the AChE enzyme solution to the wells. Include a blank (no enzyme) and a control (no inhibitor).
-
Pre-incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm in kinetic mode at regular intervals for a set period (e.g., 5-10 minutes).
-
The rate of the reaction (change in absorbance per unit time) is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Conclusion
The available evidence strongly supports that this compound acts as a potent and selective SIRT1 inhibitor, analogous to EX-527. This class of compounds demonstrates superior performance compared to other sirtuin inhibitors like Sirtinol and Cambinol in terms of both potency and selectivity for SIRT1. The provided experimental protocols offer a robust framework for researchers to independently validate these findings and further explore the therapeutic potential of this carbazole derivative. While a secondary activity as an acetylcholinesterase inhibitor is plausible for the broader tetrahydrocarbazole class, further experimental validation is required for this specific compound.
References
- 1. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Sirtinol | Cell Signaling Technology [cellsignal.com]
- 8. Sirtuin Inhibitor Cambinol Induces Cell Differentiation and Differently Interferes with SIRT1 and 2 at the Substrate Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Cambinol Analogs as Sirtuin Inhibitors: Synthesis, Biological Evaluation, and Rationalization of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sirtuin activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buy 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole | 36684-65-8 [smolecule.com]
- 12. Buy 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-ol | 32202-79-2 [smolecule.com]
- 13. op.niscpr.res.in [op.niscpr.res.in]
Comparative Analysis of the Biological Activity of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the biological activities of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one derivatives and structurally related compounds. This document synthesizes available experimental data on their anticancer, antimicrobial, and anti-inflammatory properties to facilitate further research and development in this promising class of heterocyclic compounds.
Carbazole and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. The this compound scaffold, in particular, serves as a crucial intermediate in the synthesis of various bioactive molecules. The presence of the chloro group at the C-6 position and the ketone at the C-1 position on the tetrahydrocarbazole core are key features that can be readily modified to generate a library of derivatives with diverse biological profiles. This guide provides a comparative analysis of these derivatives, focusing on their anticancer, antimicrobial, and potential anti-inflammatory activities, supported by experimental data from various studies.
Anticancer Activity
Derivatives of the tetrahydrocarbazole nucleus have demonstrated significant cytotoxic effects against various cancer cell lines. While specific data for a comprehensive series of this compound derivatives is limited in publicly available literature, studies on structurally similar tetrahydrocarbazole and carbazole derivatives provide valuable insights into their anticancer potential. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.
Table 1: Comparative Cytotoxicity of Tetrahydrocarbazole and Related Derivatives
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Tetrahydrocarbazole-dithioate hybrid (6f) | MCF-7 (Breast) | Not Specified | 0.00724 | [1] |
| Oleoyl-hydroxy-carbazole Hybrid 1 | HCT116 (Colorectal) | MTT | 22.4 | [2] |
| Oleoyl-hydroxy-carbazole Hybrid 2 | HCT116 (Colorectal) | MTT | 0.34 | [2] |
| N-substituted 6-chloro-1H-benzimidazole (1d) | Multiple | Not Specified | 1.84 - 10.28 µg/mL | [3] |
| N-substituted 6-chloro-1H-benzimidazole (2d) | Multiple | Not Specified | 1.84 - 10.28 µg/mL | [3] |
| N-substituted 6-chloro-1H-benzimidazole (3s) | Multiple | Not Specified | 1.84 - 10.28 µg/mL | [3] |
| N-substituted 6-chloro-1H-benzimidazole (4b) | Multiple | Not Specified | 1.84 - 10.28 µg/mL | [3] |
| N-substituted 6-chloro-1H-benzimidazole (4k) | Multiple | Not Specified | 1.84 - 10.28 µg/mL | [3] |
Note: The table includes data from closely related structures to provide an indication of potential activity. Direct comparison should be made with caution due to structural differences.
Antimicrobial Activity
The 6-chloro-carbazole scaffold has been identified as a promising pharmacophore for the development of novel antimicrobial agents. Derivatives have shown activity against a range of bacterial and fungal pathogens.
Table 2: Comparative Antimicrobial Activity of 6-Chloro-Carbazole Derivatives
| Compound/Derivative | Microorganism | MIC | Reference |
| 6-chloro-9H-carbazol-oxadiazole (4a) | E. coli | 1.25 mg/mL | [4] |
| 6-chloro-9H-carbazol-oxadiazole (5c) | C. albicans | 0.625 mg/mL | [4] |
| 6-Chloro-2-methyl-1H-carbazole-1,4(9H)-dione | MRSA | 50 µg/mL | |
| 6-Chloro-2-methyl-1H-carbazole-1,4(9H)-dione | S. aureus | 100 µg/mL |
Anti-inflammatory Activity
While specific quantitative data for the anti-inflammatory activity of this compound derivatives is not extensively documented, the broader class of carbazole derivatives is known to possess anti-inflammatory properties. For instance, Carprofen, a well-known NSAID, is a 6-chloro-9H-carbazol derivative. The mechanism of action is often linked to the inhibition of cyclooxygenase (COX) enzymes.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.[2]
Antimicrobial Susceptibility Testing: Microbroth Dilution Method
The microbroth dilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Tetrahydrocarbazole derivatives have been shown to exert their biological effects through the modulation of various signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
One of the key targets for some carbazole derivatives is the sirtuin family of proteins, particularly SIRT1, which is involved in cellular processes like aging and metabolism.[5]
References
- 1. Synthesis and antitumor activity of tetrahydrocarbazole hybridized with dithioate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, Synthesis and In Vitro Characterization of Novel Antimicrobial Agents Based on 6-Chloro-9 H-carbazol Derivatives and 1,3,4-Oxadiazole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole | 36684-65-8 [smolecule.com]
Unveiling the Impact of Halogenation: A Comparative Analysis of the Biological Activities of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one and its Non-halogenated Analogue
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one and its non-halogenated counterpart, 2,3,4,9-tetrahydro-1H-carbazol-1-one. This analysis is based on available experimental data and aims to elucidate the influence of chlorination on the pharmacological profile of the tetrahydrocarbazole scaffold.
The introduction of a halogen atom to a pharmacologically active molecule can significantly alter its biological properties, including potency, selectivity, and metabolic stability. This guide delves into the known biological activities of this compound and compares them to its parent compound, 2,3,4,9-tetrahydro-1H-carbazol-1-one. While direct comparative studies on the parent ketones are limited, this guide synthesizes available data on their activities and those of their closely related derivatives to provide a comprehensive overview.
Comparative Biological Activity
The primary biological activities reported for these two compounds and their derivatives differ significantly, with the chlorinated analogue being primarily investigated as a sirtuin inhibitor and the non-halogenated analogue and its derivatives showing potential as acetylcholinesterase inhibitors and anticancer agents.
Sirtuin 1 (SIRT1) Inhibition
A carboxamide derivative of this compound, known as EX-527, is a well-characterized potent and selective inhibitor of SIRT1, a class III histone deacetylase involved in various cellular processes like aging and metabolism[1][2]. In contrast, there is a lack of publicly available data on the SIRT1 inhibitory activity of 2,3,4,9-tetrahydro-1H-carbazol-1-one or its simple derivatives, suggesting that the chloro substitution may be crucial for this specific biological activity.
| Compound Derivative | Target | IC50 (nM) | Selectivity |
| 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide (EX-527) | SIRT1 | 98[2] | Selective over SIRT2 (19600 nM) and SIRT3 (48700 nM)[2] |
| 2,3,4,9-tetrahydro-1H-carbazol-1-one | SIRT1 | Data not available | Data not available |
Acetylcholinesterase (AChE) Inhibition
Derivatives of the non-halogenated 2,3,4,9-tetrahydro-1H-carbazole have been synthesized and evaluated as potential inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease[3][4]. However, the parent compound, 2,3,4,9-tetrahydro-1H-carbazol-1-one, was not reported to be among the active inhibitors in these studies[4]. There is currently no available data on the acetylcholinesterase inhibitory activity of this compound.
| Compound | Target | Activity |
| This compound | Acetylcholinesterase | Data not available |
| 2,3,4,9-tetrahydro-1H-carbazole | Acetylcholinesterase | Not reported as an active inhibitor[4] |
| Derivatives of 2,3,4,9-tetrahydro-1H-carbazole | Acetylcholinesterase | Various derivatives show inhibitory activity[3][4] |
Anticancer Activity
Various derivatives of 2,3,4,9-tetrahydro-1H-carbazole have demonstrated cytotoxic activity against several cancer cell lines[5][6]. For instance, certain derivatives have shown IC50 values in the micromolar range. Limited information is available regarding the anticancer properties of the parent this compound, with research primarily focusing on its role as a synthetic intermediate for other potentially active molecules[7].
| Compound/Derivatives | Cell Line | IC50 (µM) |
| This compound | - | Data not available |
| 1,4-dimethyl-9-H-carbazol-3-yl)methanamine derivatives | Human glioma U87MG | 18.50 - 75 |
| Other 2,3,4,9-tetrahydro-1H-carbazole derivatives | Various cancer cell lines | Micromolar range |
Experimental Protocols
SIRT1 Inhibition Assay (Fluorometric)
This assay quantifies the activity of SIRT1 by measuring the deacetylation of a fluorogenic substrate.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., Fluor de Lys-SIRT1)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Developer solution
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, NAD+, and the test compound or vehicle control.
-
Initiate the reaction by adding the SIRT1 enzyme and the fluorogenic substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate for a further period (e.g., 15 minutes) at 37°C.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition and determine the IC50 value by plotting the data using a suitable software.
Caption: Workflow for a fluorometric SIRT1 inhibition assay.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of acetylcholinesterase by detecting the product of substrate hydrolysis.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (dissolved in a suitable solvent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the phosphate buffer, DTNB, and the test compound or vehicle control.
-
Add the AChE enzyme to the wells and pre-incubate for a short period.
-
Initiate the reaction by adding the substrate ATCI.
-
Measure the absorbance at 412 nm at regular intervals to determine the rate of reaction.
-
Calculate the percent inhibition and determine the IC50 value.
Caption: Workflow for the Ellman's method for AChE inhibition.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.
Materials:
-
Human cancer cell lines
-
Cell culture medium and supplements
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Test compounds
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability and determine the IC50 value.
Signaling Pathways
SIRT1 Inhibition Pathway
Inhibitors of SIRT1, such as the derivative of this compound, interfere with the deacetylation of various protein substrates. This can lead to the modulation of several downstream signaling pathways, including those involved in apoptosis, cell cycle regulation, and inflammation. For example, inhibition of SIRT1 can lead to increased acetylation and activation of the tumor suppressor protein p53, resulting in cell cycle arrest and apoptosis.
Caption: Simplified pathway of SIRT1 inhibition.
Conclusion
The available evidence suggests that the presence of a chlorine atom at the 6-position of the 2,3,4,9-tetrahydro-1H-carbazol-1-one scaffold significantly influences its biological activity profile. While the chlorinated derivative shows promise as a selective SIRT1 inhibitor, the non-halogenated analogue and its derivatives have been explored for their potential as acetylcholinesterase inhibitors and anticancer agents. The lack of direct comparative data for the parent compounds highlights an area for future research to fully elucidate the structure-activity relationship of halogenation on this carbazole core. Further investigation is warranted to explore the full therapeutic potential of both of these molecular scaffolds.
References
Comparing the efficacy and safety of different synthetic routes for 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three distinct synthetic routes for the preparation of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one, a key intermediate in the development of various therapeutic agents. The efficacy and safety of each route are evaluated based on experimental data, providing a comprehensive resource for process optimization and selection.
Comparison of Synthetic Routes
The synthesis of this compound can be achieved through several pathways, each with its own set of advantages and challenges. This guide focuses on three prominent methods: the classical Fischer Indole Synthesis, a modern Diastereoselective Reductive Amination, and a direct Chlorination approach.
Efficacy Comparison
The efficacy of each synthetic route is summarized below, with key metrics including reaction yield, purity, and reaction time.
| Metric | Route 1: Fischer Indole Synthesis | Route 2: Diastereoselective Reductive Amination | Route 3: Direct Chlorination |
| Overall Yield | 60-70% (estimated) | High (multi-step) | 75-96%[1] |
| Product Purity | Good to Excellent after purification | >99.5% enantiomeric purity | Good to Excellent after purification |
| Reaction Time | 4-6 hours | Multi-day | 1.5-3 hours[1] |
| Key Advantages | Well-established, readily available starting materials | High stereoselectivity, high purity of the final product | Potentially fewer steps, high yield |
| Key Disadvantages | Use of strong acids, potential for tar formation[2] | Multi-step process, requires chiral auxiliary | Regioselectivity can be a challenge |
Safety Comparison
The safety profiles of the synthetic routes are compared based on the hazardous nature of the reagents and reaction conditions.
| Safety Aspect | Route 1: Fischer Indole Synthesis | Route 2: Diastereoselective Reductive Amination | Route 3: Direct Chlorination |
| Hazardous Reagents | 4-Chlorophenylhydrazine (toxic, irritant, suspected mutagen)[3][4][5][6][7], Strong acids (corrosive) | Sodium cyanoborohydride (toxic, flammable) | N-Chlorosuccinimide (irritant, corrosive)[3][4][8][9][10] |
| Reaction Conditions | High temperatures, potential for exothermic reactions | Use of flammable solvents | Can be performed under mild conditions |
| Safety Precautions | Fume hood, personal protective equipment (PPE), temperature control | Inert atmosphere, careful handling of reducing agent, PPE | Fume hood, PPE, protection from light and moisture for NCS |
Experimental Protocols
Detailed methodologies for the key experiments in each synthetic route are provided below.
Route 1: Fischer Indole Synthesis
This route involves the acid-catalyzed reaction of 4-chlorophenylhydrazine with a suitable cyclohexane-1,3-dione derivative.
Step 1: Synthesis of this compound
A solution of 4-chlorophenylhydrazine hydrochloride (1.0 eq) and cyclohexane-1,3-dione (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid (4:1 v/v) is refluxed for 4 hours. The reaction mixture is then cooled to room temperature and poured into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product is purified by column chromatography on silica gel (petroleum ether: ethyl acetate) to afford this compound. A similar synthesis for an analogous compound reported a yield of 63%[11].
Route 2: Diastereoselective Reductive Amination
This multi-step, highly stereoselective synthesis is ideal for producing enantiomerically pure products.
Step 1: Imine Formation
To a solution of this compound (1.0 eq) in toluene are added (R)-1-(4-methoxyphenyl)ethylamine (1.05 eq) and a catalytic amount of concentrated HCl. The mixture is heated to reflux with a Dean-Stark trap for 10 hours to remove water.
Step 2: Diastereoselective Reduction
The reaction mixture from Step 1 is cooled, and a reducing agent such as sodium cyanoborohydride is added portion-wise. The reaction is stirred at room temperature until the imine is fully reduced.
Step 3: Chiral Auxiliary Removal and Amide Formation
The resulting diastereomeric amines are separated, and the chiral auxiliary is removed. Subsequent amide formation can be achieved using 1-propylphosphonic acid cyclic anhydride (T3P) to yield the final product with high enantiomeric purity (>99.5%)[2][12]. This method has been reported to achieve up to 96% diastereoselectivity[2][12].
Route 3: Direct Chlorination
This approach involves the direct, regioselective chlorination of the pre-formed 2,3,4,9-tetrahydro-1H-carbazol-1-one core.
Step 1: Synthesis of this compound
To a solution of 2,3,4,9-tetrahydro-1H-carbazol-1-one (1.0 eq) in a suitable solvent such as aqueous media, N-chlorosuccinimide (NCS) (1.1 eq) is added. The reaction mixture is stirred at room temperature for 1.5-3 hours. Upon completion, the reaction is quenched with a solution of sodium thiosulfate. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield this compound. This method has been reported to provide yields in the range of 75-96% for the chlorination of various arenes[1].
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
References
- 1. isca.me [isca.me]
- 2. pubs.acs.org [pubs.acs.org]
- 3. suru-chem.com [suru-chem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. reddit.com [reddit.com]
- 6. Sciencemadness Discussion Board - Chlorination with CuCl2 - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Mechanism of Formation of Copper(II) Chloro Complexes Revealed by Transient Absorption Spectroscopy and DFT/TDDFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lobachemie.com [lobachemie.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Techniques for the Quantification of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and their intermediates is paramount. This guide provides an objective comparison of various analytical techniques for the quantification of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one, a key intermediate in the synthesis of various biologically active compounds. Due to the limited availability of direct comparative studies on this specific molecule, this guide leverages experimental data from closely related carbazole derivatives to provide a comprehensive overview of suitable analytical methodologies.
Comparison of Analytical Techniques
The primary methods for the quantification of carbazole derivatives include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry. Each technique offers distinct advantages in terms of sensitivity, selectivity, and complexity.
| Analytical Technique | Principle | Key Advantages | Key Limitations |
| HPLC-UV | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Robust, reliable, and widely available. Good for purity analysis and quantification of the main component.[1] | Moderate sensitivity compared to MS. Potential for interference from co-eluting impurities with similar UV spectra. |
| LC-MS/MS | Separation by HPLC followed by detection based on the mass-to-charge ratio of the analyte and its fragments. | High sensitivity and selectivity, allowing for quantification at very low levels (ng/mL to pg/mL).[2] Provides structural information. | Higher initial instrument cost and complexity. Susceptible to matrix effects.[3][4] |
| UV-Vis Spectrophotometry | Measurement of the absorbance of light by the analyte in a solution at a specific wavelength. | Simple, rapid, and cost-effective.[5] Useful for quick estimations of concentration. | Low specificity; susceptible to interference from any substance that absorbs at the same wavelength.[6] Generally lower sensitivity. |
Quantitative Performance Data
The following tables summarize typical validation parameters for the quantification of carbazole derivatives using HPLC-UV and LC-MS/MS. These values are indicative and may vary depending on the specific instrumentation, experimental conditions, and the nature of the sample matrix.
Table 1: HPLC-UV Method Validation Parameters for a Representative Indolocarbazole Derivative [7]
| Parameter | Result |
| Linearity Range | 10 - 150 µg/mL |
| Correlation Coefficient (r²) | 0.9998 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0% |
| Limit of Detection (LOD) | 3.15 µg/mL |
| Limit of Quantification (LOQ) | 9.57 µg/mL |
Table 2: UPLC/MS/MS Method Validation Parameters for Representative Carbazole Alkaloids [8]
| Parameter | Result |
| Linearity Range | Not specified, but r² > 0.9995 |
| Correlation Coefficient (r²) | > 0.9995 |
| Accuracy (% Recovery) | 88.8% - 103.7% |
| Precision (%RSD) | Not specified |
| Limit of Detection (LOD) | 0.003 - 0.248 ng/mL |
| Limit of Quantification (LOQ) | 0.009 - 0.754 ng/mL |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for related carbazole compounds and can be adapted for the quantification of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quality control and quantification of the target compound in bulk materials and pharmaceutical formulations.
Sample Preparation:
-
Prepare a stock solution of the sample by dissolving an accurately weighed amount in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 10 to 150 µg/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent with a DAD detector.[9]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by scanning the UV spectrum of the analyte (a wavelength of approximately 280-320 nm is expected for carbazole derivatives).
-
Injection Volume: 10 µL.
Method Validation:
The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), LOD, and LOQ.[7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive method is ideal for the quantification of trace amounts of the target compound in complex matrices such as biological fluids.
Sample Preparation:
-
Plasma/Serum Samples: Perform protein precipitation by adding three volumes of cold acetonitrile to one volume of the sample. Vortex and centrifuge to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE): For lower concentrations, an SPE clean-up step may be necessary to remove interfering matrix components and concentrate the analyte.[9]
-
Prepare calibration standards and QC samples by spiking the blank matrix with known concentrations of the analyte.
LC-MS/MS Conditions:
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system for fast and efficient separation.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺ of this compound. Product ions are determined by infusing a standard solution and selecting the most intense and stable fragments.
-
Chromatographic conditions will be similar to the HPLC-UV method but may utilize a shorter column and faster gradient elution to reduce run times.
UV-Visible Spectrophotometry
This technique can be used for a rapid, albeit less specific, estimation of the compound's concentration.
Procedure:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).
-
Scan the UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of the standard solutions at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described analytical techniques.
Conclusion
The choice of analytical technique for the quantification of this compound depends on the specific requirements of the analysis. For routine quality control and assays of bulk material, a validated HPLC-UV method offers a robust and cost-effective solution. For the determination of trace levels of the compound in complex matrices, such as in pharmacokinetic or metabolism studies, the superior sensitivity and selectivity of LC-MS/MS make it the method of choice. UV-Vis spectrophotometry can be employed for rapid, preliminary estimations where high specificity is not required. The provided protocols and validation data for related compounds serve as a strong foundation for developing and validating a suitable analytical method for this specific carbazolone derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/MS based analytical strategies for the detection of lipid peroxidation products in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. scielo.br [scielo.br]
- 6. jchr.org [jchr.org]
- 7. public.pensoft.net [public.pensoft.net]
- 8. Quantitative Analysis of Bioactive Carbazole Alkaloids in Murraya koenigii (L.) from Six Different Climatic Zones of India Using UPLC/MS/MS and Their Principal Component Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
Assessing the selectivity of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one for acetylcholinesterase versus butyrylcholinesterase
A guide for researchers on the potential selectivity of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one for acetylcholinesterase (AChE) versus butyrylcholinesterase (BChE), based on data from related carbazole derivatives.
Quantitative Data on Cholinesterase Inhibition by Carbazole Derivatives
To contextualize the potential selectivity of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of carbazole derivatives against both AChE and BChE. The selectivity index (SI), calculated as the ratio of IC50 (AChE) / IC50 (BChE), is included to quantify the preference for BChE inhibition. A higher SI value indicates greater selectivity for BChE.
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (SI) (AChE/BChE) | Reference Compound |
| Carbazole-based α-aminophosphonate derivative (4j) | 0.475 | 3.306 | 0.14 | |
| 1-(2-(6-fluoro-1,2,3,4-tetrahydro-9H-carbazole-9-yl)ethyl)piperidin-1-ium chloride (15g) | > 100 | 0.11 | > 909 | |
| Ferulic acid-carbazole hybrid (5k) | 1.9 | - | - | Galantamine |
| Coumarin-linked carbazole (3l) | 6.86 | - | High selectivity over BChE | |
| Coumarin-linked carbazole (3h) | 6.72 | - | High selectivity over BChE | |
| Coumarin-linked carbazole (3k) | - | 0.50 | - | |
| Donepezil | - | - | - | Standard Drug |
| Tacrine | - | - | - | Standard Drug |
| Rivastigmine | - | - | - | Standard Drug |
| Galantamine | - | - | - | Standard Drug |
Data sourced from various studies on carbazole derivatives.[7][8][9][10] It is evident that structural modifications to the carbazole core can dramatically influence both potency and selectivity. For instance, some derivatives show a clear preference for BChE, while others are more potent against AChE.[7][8]
Experimental Protocols
The most common method for determining the inhibitory activity of compounds against AChE and BChE is the spectrophotometric method developed by Ellman.[11][12][13][14]
Ellman's Assay for Cholinesterase Inhibition
Principle: This assay measures the activity of cholinesterase by quantifying the rate of hydrolysis of a substrate, typically acetylthiocholine (ATC) for AChE or butyrylthiocholine (BTC) for BChE. The hydrolysis reaction produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of color formation, monitored by measuring the absorbance at 412 nm, is directly proportional to the enzyme's activity. The presence of an inhibitor will reduce the rate of this color change.[12][13]
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel) or human recombinant.[11]
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant.[11]
-
Acetylthiocholine iodide (ATCI).[11]
-
Butyrylthiocholine iodide (BTCI).
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Phosphate buffer (0.1 M, pH 8.0).[11]
-
Test compound (e.g., this compound).
-
Reference inhibitor (e.g., Donepezil, Tacrine).[11]
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of AChE and BChE in phosphate buffer.
-
Prepare stock solutions of ATCI and BTCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a stock solution of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).[11] Create a series of dilutions from this stock.
-
-
Assay Setup (in a 96-well plate):
-
Add phosphate buffer to each well.
-
Add the test compound solution at various concentrations to the test wells.
-
Add the solvent (e.g., DMSO) to the control wells (no inhibitor).
-
Add the DTNB solution to all wells.
-
Add the AChE or BChE solution to all wells except the blank.
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes).[14]
-
Reaction Initiation: Add the substrate solution (ATCI for AChE, BTCI for BChE) to all wells to start the reaction.
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound compared to the control.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Visualizations
Signaling Pathway of Cholinesterase Inhibition
Caption: Cholinesterase inhibitors block the breakdown of acetylcholine, increasing its availability.
Experimental Workflow for Cholinesterase Inhibition Assay
Caption: Workflow of the Ellman's method for assessing cholinesterase inhibition.
References
- 1. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of potent and selective acetylcholinesterase/butyrylcholinesterase inhibitors by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Potent and Selective Acetylcholinesterase/Butyrylcholinesterase Inhibitors by Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, in vivo and in vitro studies of 1,2,3,4-tetrahydro-9H-carbazole derivatives, highly selective and potent butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Ferulic acid-carbazole hybrid compounds: Combination of cholinesterase inhibition, antioxidant and neuroprotection as multifunctional anti-Alzheimer agents [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
Comparative study of antimicrobial activity of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one and its oxadiazole derivatives
A comparative analysis of the antimicrobial properties of 6-chloro-9H-carbazole derivatives and their corresponding 1,3,4-oxadiazole counterparts reveals that the incorporation of the oxadiazole moiety can modulate the antimicrobial spectrum and potency. This guide presents a summary of the antimicrobial activity, supported by experimental data and protocols, to aid researchers in the field of drug development.
The synthesis of novel compounds combining carbazole and 1,3,4-oxadiazole pharmacophores has been undertaken to explore their potential as antimicrobial agents.[1] The starting material for these syntheses was (RS)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid, also known as carprofen.[1] Through a multi-step synthesis process, acylhydrazide intermediates and final 1,3,4-oxadiazole derivatives were obtained.[1]
Quantitative Antimicrobial Activity
The antimicrobial efficacy of the synthesized acylhydrazide and 1,3,4-oxadiazole derivatives of 6-chloro-9H-carbazole was evaluated against a panel of pathogenic microorganisms. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined to quantify their activity. The results are summarized in the tables below.
Table 1: Minimum Inhibitory Concentration (MIC) in mg/mL
| Compound | S. aureus (ATCC 25923) | E. faecalis (ATCC 29212) | P. aeruginosa (ATCC 27853) | E. coli (ATCC 25922) | C. albicans (ATCC 90029) |
| 4a | 2.5 | 2.5 | 2.5 | 1.25 | 5 |
| 4b | 2.5 | 5 | 2.5 | 2.5 | 2.5 |
| 4c | 2.5 | 5 | 2.5 | 2.5 | 5 |
| 5a | 2.5 | 5 | 2.5 | 2.5 | 2.5 |
| 5b | 2.5 | 5 | 2.5 | 2.5 | 2.5 |
| 5c | 2.5 | 5 | 2.5 | 5 | 0.625 |
| 5d | 2.5 | 5 | 2.5 | 2.5 | 5 |
Compounds 4a-c are acylhydrazide derivatives. Compounds 5a-d are 1,3,4-oxadiazole derivatives.[1]
Table 2: Minimum Bactericidal Concentration (MBC) in mg/mL
| Compound | S. aureus (ATCC 25923) | E. faecalis (ATCC 29212) | P. aeruginosa (ATCC 27853) | E. coli (ATCC 25922) | C. albicans (ATCC 90029) |
| 4a | 5 | 5 | 5 | 2.5 | 10 |
| 4b | 5 | 10 | 5 | 5 | 5 |
| 4c | 5 | 10 | 5 | 5 | 10 |
| 5a | 5 | 10 | 5 | 5 | 5 |
| 5b | 5 | 10 | 5 | 5 | 5 |
| 5c | 5 | 10 | 5 | 10 | 1.25 |
| 5d | 5 | 10 | 5 | 5 | 10 |
Compounds 4a-c are acylhydrazide derivatives. Compounds 5a-d are 1,3,4-oxadiazole derivatives.[1]
The data indicates that the tested compounds exhibited MIC values ranging from 0.625 to 10 mg/mL.[1] Notably, compound 4a , an acylhydrazide, showed the best antibacterial effect against E. coli with an MIC of 1.25 mg/mL.[1] In contrast, the oxadiazole derivative 5c displayed the most potent antifungal activity against C. albicans, with an MIC of 0.625 mg/mL.[1] The MBC values were generally equal to or one-fold higher than the corresponding MIC values, suggesting a microbicidal mechanism of action.[1]
Experimental Protocols
Synthesis of 1,3,4-Oxadiazole Derivatives
The synthesis of the 1,3,4-oxadiazole derivatives of 6-chloro-9H-carbazole involved a multi-step process starting from (RS)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid (carprofen).[1]
-
Esterification: Carprofen was treated with methanol in the presence of concentrated sulfuric acid to yield methyl (2RS)-2-(6-chloro-9H-carbazol-2-yl)propanoate.[1]
-
Hydrazide Formation: The resulting methyl ester was converted to (RS)-2-(6-chloro-9H-carbazol-2-yl)propane hydrazide by treatment with hydrazine hydrate.[1]
-
Acylhydrazide Synthesis: The hydrazide derivative was reacted with various acyl chlorides in anhydrous pyridine at room temperature to form N,N'-disubstituted hydrazines.[1]
-
Oxadiazole Cyclization: The acylhydrazide was heated with phosphorus oxychloride on a water bath to yield the 2,5-disubstituted 1,3,4-oxadiazole derivatives.[1]
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds was determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
-
Preparation of Inoculum: The microbial strains were cultured, and the inoculum was prepared to a standardized concentration.
-
Serial Dilution: The test compounds were serially diluted in a liquid medium in microtiter plates.
-
Inoculation: A standardized inoculum of the respective microorganism was added to each well.
-
Incubation: The plates were incubated under appropriate conditions for the growth of the microorganisms.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.[2]
-
MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth was subcultured on an appropriate agar medium. The MBC was defined as the lowest concentration of the compound that resulted in a significant reduction in the initial inoculum.[1]
Experimental Workflow
Caption: Workflow for the synthesis and antimicrobial evaluation of carbazole and oxadiazole derivatives.
References
Safety Operating Guide
Safe Disposal of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one: A Procedural Guide
The proper disposal of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one is crucial for laboratory safety and environmental protection. This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Adherence to established protocols for hazardous chemical waste is mandatory. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, intended for researchers, scientists, and drug development professionals.
Hazard Profile and Safety Precautions
Before initiating any disposal procedures, it is essential to be fully aware of the hazards associated with this compound.
| Hazard Statement | GHS Classification | Precautionary Measures |
| Harmful if swallowed (H302) | Acute toxicity, Oral (Category 4) | Do not eat, drink, or smoke when using this product. If swallowed, get medical help and rinse mouth.[1] |
| Causes skin irritation (H315) | Skin irritation (Category 2) | Wear protective gloves and clothing. If on skin, wash with plenty of water. If irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[1] |
| Causes serious eye irritation (H319) | Eye irritation (Category 2A) | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention. |
| May cause respiratory irritation (H335) | STOT - single exposure (Category 3) | Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[1] |
Experimental Protocol for Disposal
This protocol outlines the necessary steps for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with side shields or a face shield.
-
Conduct all handling and preparation for disposal within a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Ensure a safety shower and eye wash station are readily accessible.[2]
2. Waste Segregation and Container Selection:
-
Solid Waste:
-
Contaminated Materials:
-
Any materials contaminated with the compound, such as pipette tips, weighing paper, and gloves, should be disposed of as hazardous solid waste.
-
Packing materials contaminated due to spills or leaks must also be treated as hazardous waste.[6]
-
-
Empty Containers:
-
Containers that held this compound should be triple-rinsed with a suitable solvent.[4]
-
The rinsate must be collected and disposed of as hazardous liquid waste.[4]
-
After triple-rinsing and air drying, and ensuring all hazardous residue is removed, the container can be disposed of as regular laboratory trash after defacing the original label.[4][6]
-
3. Waste Container Labeling and Storage:
-
Label the hazardous waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[4][7] Do not use abbreviations or chemical formulas.[5]
-
The label must also include the date of waste generation, the principal investigator's name, and the laboratory location.[7]
-
Keep the waste container securely closed except when adding waste.[3][4]
-
Store the waste container in a designated, well-ventilated, and secure hazardous waste storage area.[3]
-
Utilize secondary containment to prevent spills and leaks.[3]
4. Disposal Procedure:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[7]
-
Follow all institutional and local regulations for hazardous waste pickup and disposal.
-
Do not dispose of this compound down the drain or in regular trash.[5][7]
Disposal Workflow
References
- 1. echemi.com [echemi.com]
- 2. biosynth.com [biosynth.com]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Personal protective equipment for handling 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, the primary hazards associated with this compound include:
-
Acute Toxicity: Harmful if swallowed.
-
Skin Irritation: Causes irritation upon contact with skin.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
Due to these hazards, appropriate personal protective equipment (PPE) and adherence to strict handling protocols are mandatory.
Personal Protective Equipment (PPE)
The following PPE is required when handling this compound. The selection of specific glove materials should be based on the breakthrough times for chlorinated aromatic compounds as a proxy, given the lack of specific data for this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. For prolonged contact, consider butyl rubber gloves. | Provides a barrier against skin contact. Breakthrough times for chlorinated compounds can be short, necessitating double gloving and frequent changes.[1] |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Body Protection | A fully buttoned laboratory coat, preferably a chemical-resistant one. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges and particulate filters. | Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles. |
Glove Selection Data for Structurally Similar Compounds
Since specific permeation data for this compound is unavailable, the following table provides breakthrough time estimates for similar chlorinated aromatic compounds.[2][3] It is crucial to note that these are estimates and glove performance can vary by manufacturer.[4]
| Glove Material | Chemical Class (Proxy) | Estimated Breakthrough Time | Recommendation |
| Nitrile | Chlorinated Aromatic Hydrocarbons | < 60 minutes | Suitable for short-term handling and splash protection. Change gloves frequently. |
| Neoprene | Chlorinated Aromatic Hydrocarbons | > 60 minutes | Offers better resistance for longer procedures. |
| Butyl Rubber | Halogenated Solvents | > 240 minutes | Recommended for extensive handling or in case of significant spills.[1] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Detailed Experimental Protocol for Handling:
-
Preparation:
-
Before handling the compound, ensure you are wearing all the required PPE as specified in the table above.
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Assemble all necessary equipment (e.g., spatula, weighing paper, glassware, closed containers) and reagents inside the fume hood to minimize movement in and out of the containment area.
-
-
Handling (inside a certified chemical fume hood):
-
Carefully weigh the desired amount of the solid compound on a tared weighing paper. Avoid creating dust.
-
Use a dedicated, clean spatula for transferring the solid.
-
Promptly and carefully transfer the weighed compound into a labeled, sealable container.
-
After transfer, gently wipe the weighing paper and spatula with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol) to collect any residual powder. Place the cloth in a designated hazardous waste bag.
-
-
Post-Handling Cleanup:
-
Decontaminate all surfaces within the fume hood that may have come into contact with the compound. Use a suitable cleaning agent.
-
Decontaminate all non-disposable equipment used.
-
Remove PPE in the following order to prevent cross-contamination: outer gloves, face shield, lab coat, inner gloves, and finally, safety goggles and respirator outside the immediate work area.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
Caption: Waste disposal workflow for materials contaminated with the compound.
Disposal Protocol:
-
Solid Waste: All disposable items that have come into contact with the compound, such as gloves, weighing paper, and cleaning wipes, must be placed in a clearly labeled, sealed plastic bag for hazardous solid waste.
-
Liquid Waste: Solvents used for cleaning and decontamination should be collected in a designated, sealed, and clearly labeled container for halogenated organic waste. Do not mix with non-halogenated waste streams.
-
Empty Containers: The original container of the compound, even if empty, should be treated as hazardous waste and disposed of accordingly.
-
Storage and Disposal: All hazardous waste must be stored in a designated, secondary containment area until it can be collected by a licensed hazardous waste disposal service. Follow all institutional and local regulations for hazardous waste disposal.
Spill Response Plan
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
For a Small Spill (manageable by trained laboratory personnel):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the substance is volatile or has created a significant amount of dust, evacuate the immediate area.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE, including a respirator.
-
Containment: Cover the spill with an absorbent material suitable for chemical spills. For a solid, gently cover with a damp cloth to prevent dust from becoming airborne.
-
Cleanup: Carefully scoop the contained material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent and then soap and water.
-
Dispose: Dispose of all cleanup materials as hazardous waste.
For a Large Spill (requires emergency response):
-
Evacuate: Evacuate the entire laboratory immediately.
-
Isolate: Close the doors to the laboratory to contain the spill.
-
Alert: Activate the nearest fire alarm and notify your institution's emergency response team and environmental health and safety office.
-
Do Not Re-enter: Do not re-enter the laboratory until it has been cleared by emergency personnel.
By adhering to these safety and handling protocols, researchers can minimize the risks associated with this compound and ensure a safe working environment. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the most comprehensive information.
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 3. ehs.sfsu.edu [ehs.sfsu.edu]
- 4. A breakthrough time comparison of nitrile and neoprene glove materials produced by different glove manufacturers - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
